Tak-715

Catalog No.
S548286
CAS No.
303162-79-0
M.F
C24H21N3OS
M. Wt
399.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tak-715

CAS Number

303162-79-0

Product Name

Tak-715

IUPAC Name

N-[4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-pyridinyl]benzamide

Molecular Formula

C24H21N3OS

Molecular Weight

399.5 g/mol

InChI

InChI=1S/C24H21N3OS/c1-3-21-27-22(18-11-7-8-16(2)14-18)23(29-21)19-12-13-25-20(15-19)26-24(28)17-9-5-4-6-10-17/h4-15H,3H2,1-2H3,(H,25,26,28)

InChI Key

HEKAIDKUDLCBRU-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

N-(4-(2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl)-2-pyridyl)benzamide, N-(4-(2-ethyl-4-(3-methylphenyl)-5-thiazolyl)-2-pyridyl)benzamide, TAK-715

Canonical SMILES

CCC1=NC(=C(S1)C2=CC(=NC=C2)NC(=O)C3=CC=CC=C3)C4=CC=CC(=C4)C

The exact mass of the compound Tak-715 is 399.14053 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Benzamides - Supplementary Records. It belongs to the ontological category of benzamides in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

What is TAK-715?

Author: Smolecule Technical Support Team. Date: February 2026

TAK-715 is a small molecule compound that functions as a selective inhibitor of p38α MAPK [1]. The p38 MAPK pathway is a key signaling cascade involved in cellular responses to stress and inflammation, and its dysregulation is implicated in numerous diseases [2] [3].

Key Characteristics of this compound

Attribute Description
Molecular Weight 399.51 [1] [4]
CAS Number 303162-79-0 [1] [4]
Primary Target p38α MAPK [1] [4]
IC50 for p38α 7.1 nM [1] [4]
Selectivity 28-fold more selective for p38α over p38β; no significant inhibition of p38γ/δ, JNK1, ERK1, IKKβ, MEKK1, or TAK1 at concentrations up to 10 μM [1] [4]
Additional Target Casein Kinase I (CK1δ/ε), which regulates Wnt/β-catenin signaling [5] [4]
Clinical Stage Phase 2 (for Rheumatoid Arthritis) [1] [6]

Mechanism of Action

This compound exerts its effects primarily by inhibiting the p38 MAPK signaling pathway. The diagram below illustrates the core mechanism and downstream effects relevant to its investigated therapeutic applications.

G InflammatoryStimuli Inflammatory Stimuli (IL-1β, LPS, Trauma) p38MAPK p38 MAPK (Phosphorylated/Active) InflammatoryStimuli->p38MAPK DownstreamTranscription Downstream Transcription Factors (e.g., ATF-2) p38MAPK->DownstreamTranscription TAK715 This compound (p38α Inhibitor) TAK715->p38MAPK Inhibits CellularEffects Cellular Effects DownstreamTranscription->CellularEffects AntiInflammatory • Reduced COX-2, HMGB1 CellularEffects->AntiInflammatory AntiApoptotic • Reduced Apoptosis (↓ Bax, ↓ Cleaved Caspase-3, ↑ Bcl-2) CellularEffects->AntiApoptotic AntiFibrotic • Reversed Fibrosis (↓ Collagen I/III, ↓ α-SMA) CellularEffects->AntiFibrotic ECMProtection • Protected Extracellular Matrix (↑ Collagen II, ↓ MMPs, ↓ ADAMTS5) CellularEffects->ECMProtection AntiAdipogenic • Inhibited Adipogenesis (↓ PPAR-γ, ↓ C/EBP-α, ↓ Lipid Accumulation) CellularEffects->AntiAdipogenic AntiOsteoclast • Inhibited Osteoclast Activation CellularEffects->AntiOsteoclast

Core mechanism and cellular effects of this compound.

Key Experimental Findings and Protocols

Preclinical studies have demonstrated the potential of this compound across various disease models. The table below summarizes quantitative data from these investigations.

Summary of Key Experimental Data for this compound

Model System Key Findings Effective Concentrations/Doses Assays & Methods Cited

| Intervertebral Disc Degeneration (IDD) [2] | Reduced IL-1β-induced apoptosis, inflammation (COX-2, HMGB1), and ECM degradation (MMP3, MMP9, ADAMTS5). Ameliorated puncture-induced IDD in rats. | In vitro: Not specified In vivo: Intradiscal injection | CCK-8, qPCR, Western Blot (Collagen II, MMP3/9, ADAMTS5, COX-2, HMGB1, Bcl-2, Bax, Cleaved Caspase-3, p-p38), Immunofluorescence, MRI, Histopathology | | Adipogenesis & Obesity [7] [8] | Suppressed lipid accumulation and TG content during differentiation of 3T3-L1 preadipocytes and human adipose stem cells (hASCs). Downregulated C/EBP-α, PPAR-γ, p-STAT-3, FAS, perilipin A, p-p38, p-ATF-2. | In vitro: 10 μM | Oil Red O Staining, Western Blot (C/EBP-α, PPAR-γ, p-STAT-3, FAS, perilipin A, p-ATF-2, p-p38) | | Frozen Shoulder & Osteoporosis [3] [9] | Reversed synovial fibroblast fibrosis, corrected unbalanced apoptosis, inhibited osteoclast activation. Improved range of motion and reduced bone loss in a rat model. | In vitro: 1 μM, 5 μM, 10 μM In vivo: Administered to rats | Flow Cytometry (CD68, Vimentin), CCK-8, qPCR, Western Blot, Micro-CT, ROM measurement | | Rat Arthritis Model [1] [4] | Showed significant efficacy, inhibiting LPS-induced TNF-α production and reducing secondary paw volume. | In vivo: 10 mg/kg (PO) for TNF-α inhibition; 30 mg/kg (PO) for arthritis | Measured paw volume and TNF-α levels | | Wnt/β-catenin Signaling [5] [4] | Inhibited Wnt-3a-induced signaling and hDvl2 phosphorylation via cross-reactivity with Casein Kinase I (CK1δ/ε). | In vitro: 10 μM | β-galactosidase fragment complementation assay, Kinase profiling |

Pharmacokinetics and Formulation

  • In Vivo Efficacy: In a rat adjuvant-induced arthritis (AA) model, oral administration of this compound (30 mg/kg) significantly reduced the secondary paw volume with 25% inhibition [1] [4].
  • Bioavailability: this compound has a modest bioavailability of 18.4% in mice and 21.1% in rats [1].
  • Pharmacokinetics in Rats: A single 10 mg/kg oral dose in rats resulted in a maximum concentration (Cmax) of 0.19 μg/mL and an area under the curve (AUC) of 1.16 μg·h/mL [1] [4].
  • In Vitro Formulation: this compound is typically dissolved in DMSO for in vitro studies, with a solubility of up to 80 mg/mL (200.24 mM) [1].
  • In Vivo Formulation: For animal studies, it can be formulated as a homogeneous suspension using a vehicle like carboxymethyl cellulose sodium salt (CMC-Na) [1].

Conclusion

This compound is a well-characterized p38α MAPK inhibitor with demonstrated efficacy across a range of preclinical disease models. Its ability to simultaneously impact inflammation, apoptosis, fibrosis, and cell differentiation makes it a versatile investigational tool. While its clinical development for rheumatoid arthritis did not proceed beyond Phase 2, the compound remains highly valuable for probing p38 MAPK biology and continues to be explored in preclinical research for other conditions [1] [6].

References

Pharmacological Profile of TAK-715

Author: Smolecule Technical Support Team. Date: February 2026

The core inhibitory activity of TAK-715 is summarized in the table below, which consolidates data from multiple scientific sources [1] [2] [3]:

Target IC50 (Cell-free assay) Selectivity (vs. p38α) Notes
p38α 7.1 nM -- Primary target; 28-fold more selective for p38α over p38β [2].
p38β 200 nM 28-fold less potent --
p38γ >10 µM >1,400-fold less potent No significant inhibition [1] [2].
p38δ >10 µM >1,400-fold less potent No significant inhibition [1] [2].
Casein Kinase I (CKIδ/ε) Inhibits -- Regulates Wnt/β-catenin signaling; represents an important off-target activity [1].
Other Kinases (JNK1, ERK1, etc.) >10 µM >1,400-fold less potent No inhibition against JNK1, ERK1, IKKβ, MEKK1, or TAK1 [1] [2].

Key characteristics of this compound from these studies include:

  • Orally Active: Shows good oral bioavailability in animal models [1] [2].
  • Anti-inflammatory Effects: Demonstrates significant efficacy in a rat model of adjuvant-induced arthritis [1].

Experimental Protocols for Key Findings

In Vitro Inhibition of TNF-α Release

This protocol measures the cellular potency of this compound [1] [2]:

  • Cell Line: Use human monocytic THP-1 cells.
  • Stimulation: Treat cells with Lipopolysaccharide (LPS) to induce inflammation.
  • This compound Application: Pre-treat cells with this compound before LPS stimulation.
  • Measurement: Quantify the amount of TNF-α released into the culture medium. The reported half-maximal inhibitory concentration (IC50) for this process is 48 nM [1] [2].
In Vivo Efficacy in Rat Arthritis Model

This protocol assesses the efficacy of this compound in a disease model [1] [2]:

  • Animal Model: Use a rat adjuvant-induced arthritis (AA) model.
  • Dosing: Administer this compound orally at doses of 3, 10, and 30 mg/kg.
  • Key Measurement: Measure the reduction in secondary paw volume as an indicator of anti-inflammatory effect. A single oral dose showed significant dose-dependent efficacy [1] [2].
Sensitization of Leukemia Cells to TKIs

A 2021 study demonstrated the potential of this compound in combination therapy for Chronic Myeloid Leukemia (CML) [4] [5]:

  • Cell Lines: Use BCR-ABL-positive CML-derived cells (K562 and KBM5).
  • Inhibition of p38α: Treat cells with the specific p38α inhibitor This compound (or use genetic knockdown).
  • Co-treatment: Apply this compound alongside BCR-ABL-targeting TKIs like imatinib or dasatinib.
  • Outcome Assessment: Evaluate combination therapy effects on:
    • Cell viability and growth suppression
    • Apoptotic cell death The study found that p38α deficiency or inhibition by this compound sensitized CML cells to TKIs, enhancing therapeutic efficacy by approximately 2.5 to 3.0-fold [4] [5].

The following diagram illustrates the experimental workflow and logical relationships in this combination therapy study:

G Start BCR-ABL-Positive CML Cells (K562, KBM5) Int1 p38α Inhibition (this compound treatment or gene knockdown) Start->Int1 Int2 TKI Treatment (Imatinib or Dasatinib) Int1->Int2 Assess Assessment of Therapeutic Efficacy Int2->Assess Result Result: Enhanced Therapeutic Effect Assess->Result

Experimental workflow for this compound combination therapy in CML.

Drug Development Status

This compound has reached Phase 2 clinical trials for the treatment of Rheumatoid Arthritis [2] [6]. Its current status is classified as "investigational," meaning it is not an approved drug but remains available for research and potential repurposing [6].

References

Binding Mechanism and Structural Insights

Author: Smolecule Technical Support Team. Date: February 2026

TAK-715 binds to the deep cleft of the p38α ATP-binding site, which is characterized by its high flexibility and conformational diversity [1] [2]. Its binding induces specific and critical conformational changes in the protein.

  • Key Binding Interactions: The inhibitor forms crucial hydrogen bonds with the hinge region residue Met109 [2] [3]. It also makes extensive contacts with Hydrophobic Region I (HR-I) and Hydrophobic Region II (HR-II) [1] [3]. The binding can induce a unique ligand-induced peptide flip between Met109 and Gly110 (known as the "Gly flip"), which is often associated with kinase selectivity [1].
  • Induced Conformational Changes: this compound binding stabilizes p38α in a specific conformation known as "DFG-out," where the conserved Asp168-Phe169-Gly170 (DFG) motif rotates outward [3]. This movement opens up an allosteric pocket and facilitates aromatic stacking interactions between the inhibitor and the phenyl side chain of Phe169 [3]. Molecular dynamics simulations further confirm that inhibitor binding significantly alters the structural dynamics and conformational equilibrium of p38α, particularly affecting the activation loop and the DFG motif [2].

The diagram below illustrates the key conformational changes in p38α induced by this compound binding.

G A This compound Binds ATP Site B Induces 'DFG-out' Conformation A->B Triggers C Causes Peptide Flip (Met109-Gly110) B->C Facilitates D Stabilizes Unique Binding Pocket C->D Results in E Enhances Selectivity across Kinome D->E Leads to

Experimental Evidence & Research Protocols

This compound has demonstrated efficacy across various disease models, primarily through its anti-inflammatory, anti-fibrotic, and anti-apoptotic actions.

Disease Model Key Findings Experimental Evidence
Adipogenesis / Obesity [4] Suppressed lipid accumulation in differentiating 3T3-L1 preadipocytes and human adipose stem cells (hASCs). Oil Red O staining (lipid content); Western Blot (↓ p-p38, p-ATF-2, PPAR-γ, C/EBP-α); Cell Viability Assay (CCK-8).
Intervertebral Disc Degeneration [5] Attenuated IL-1β-induced apoptosis, inflammation, and ECM degradation in nucleus pulposus cells (NPCs). Western Blot (↓ Cleaved Caspase-3, Bax/Bcl-2, COX-2, HMGB1; ↑ Collagen II); qPCR (↓ MMP3, MMP9, ADAMTS5); In vivo rat model (MRI, histology).
Frozen Shoulder & Osteoporosis [6] Reversed fibrosis in synovial fibroblasts and protected against osteoporosis in a rat model. Cell Viability Assay (CCK-8 on patient-derived fibroblasts); Flow Cytometry (apoptosis analysis); qRT-PCR & Western Blot (fibrosis markers); In vivo rat model (range of motion, micro-CT).

The experimental workflow for studying this compound in cellular disease models typically follows the path outlined below.

G cluster_1 Molecular Analysis cluster_2 Phenotypic Analysis A Stimulate Cells (e.g., IL-1β, MDI hormone cocktail) B Apply this compound Treatment (Typically 1-10 µM) A->B C Assess Cell Viability (CCK-8 Assay) B->C D Analyze Molecular Markers C->D E Evaluate Phenotype C->E D1 Protein (Western Blot) D->D1 D2 mRNA (qRT-PCR) D->D2 E1 Lipid Accumulation (Oil Red O Staining) E->E1 E2 Apoptosis (Flow Cytometry) E->E2

Important Research Considerations

When working with this compound, keep these critical points in mind for accurate data interpretation:

  • Critical Off-Target Effect: this compound inhibits Casein Kinase Iδ/ε (CK1δ/ε) [7] [8]. Observed inhibition of Wnt/β-catenin signaling is due to CK1 cross-reactivity, not p38 MAPK inhibition [7]. Always include highly selective p38 inhibitors (e.g., VX-745, Scio-469) as controls to confirm that effects are p38-mediated [7].
  • Cellular and In Vivo Use: For in vitro studies, this compound is typically dissolved in DMSO and used in a 1-10 µM concentration range [4] [5] [6]. It is orally active and effective in animal models like rat arthritis at doses of 3-30 mg/kg [8] [9].

References

TAK-715 in Preclinical Research: Mechanisms & Efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Disease Model / Context Key Findings & Effects of TAK-715 Proposed Mechanism of Action Citations
Intervertebral Disc Degeneration (IDD) Alleviated apoptosis, reduced inflammatory mediators (COX-2, HMGB1), and inhibited ECM degradation (Collagen II, MMPs, ADAMTS5). Ameliorated disc degeneration in a rat tail puncture model. [1] Inhibits IL-1β-induced phosphorylation of p38, thereby blocking downstream inflammatory and catabolic signaling. [1] [1]
Frozen Shoulder & Osteoporosis Reversed fibrosis in synovial fibroblasts and protected against osteoporosis in a rat model, correcting range of motion and bone loss. [2] Inhibits the p38 MAPK signaling pathway, correcting unbalanced apoptosis and inhibiting osteoclast activation. [2] [2]
Adipogenesis (Obesity Model) Suppressed lipid accumulation and triglyceride content during the differentiation of 3T3-L1 preadipocytes and human adipose stem cells. [3] Downregulated expression and phosphorylation of key adipogenic transcription factors (C/EBP-α, PPAR-γ) and downstream targets (STAT-3, ATF-2). [3] [3]
Cancer (Combination Therapy) Combined inhibition of PIKfyve and p38 MAPK (using this compound) synergistically reduced viability of multiple cancer cell types and tumor growth in a xenograft model. [4] Enhances autophagy disruption and lysosome dysfunction, leading to impaired cancer cell survival. [4] [4]
Viral Infection Study Used as a tool p38 inhibitor in a study on duck plague virus; helped demonstrate that the JNK pathway, not p38, was leveraged by the virus to promote proliferation. [5] Confirmed specific pathway role by excluding a significant function for p38 in the viral mechanism under investigation. [5] [5]

Molecular Mechanism of Action

This compound exerts its effects by specifically inhibiting the p38α isoform of the p38 MAPK family. The diagram below illustrates how this compound modulates this key cellular signaling pathway.

architecture cluster_responses Biological Outcomes CellularStress Cellular Stress (Inflammation, IL-1β, TNFα) MKK3_MKK6 Upstream Kinases (MKK3, MKK6) CellularStress->MKK3_MKK6 p38_Inactive p38 MAPK (Inactive) MKK3_MKK6->p38_Inactive Phosphorylation p38_Active p38 MAPK (Active) Phospho-p38 p38_Inactive->p38_Active Activation DownstreamTranscription Downstream Transcription (ATF-2, p53, MEF2) p38_Active->DownstreamTranscription TAK715 This compound Inhibitor TAK715->p38_Inactive Binds & Inhibits CellularResponse Cellular Responses DownstreamTranscription->CellularResponse Invisible CellularResponse->Invisible Apoptosis Apoptosis Invisible->Apoptosis Inflammation Inflammation Invisible->Inflammation ECM_Degradation ECM Degradation Invisible->ECM_Degradation Differentiation Cell Differentiation Invisible->Differentiation

As the diagram shows, this compound binds to and inhibits p38 MAPK, a key signaling molecule activated by cellular stress and inflammatory cytokines. This inhibition prevents the phosphorylation and activation of downstream transcription factors, thereby modulating critical cellular processes [1] [6].

Core Experimental Protocols

Researchers studying this compound typically follow established cell culture and treatment protocols. Below is a generalized workflow for a common experiment investigating its effects in an inflammatory model.

workflow cluster_analysis Analysis Methods Start Cell Culture & Seeding (e.g., NPCs, Synovial Fibroblasts) PreTreat Pre-treatment with this compound (Common range: 1 μM - 10 μM) Start->PreTreat Stimulate Inflammatory Stimulation (e.g., IL-1β, 10 ng/mL) PreTreat->Stimulate Harvest Cell Harvest Stimulate->Harvest Analysis Downstream Analysis Harvest->Analysis WB Western Blot (p-p38, Collagen II, MMPs, Cleaved Caspase-3) Analysis->WB PCR qRT-PCR (mRNA expression levels) Analysis->PCR IF Immunofluorescence (p-p38, COX-2 localization) Analysis->IF Viability Cell Viability Assay (CCK-8) Analysis->Viability

Key Technical Details:

  • Cell Culture: Primary cells (e.g., nucleus pulposus cells, synovial fibroblasts) or cell lines (e.g., 3T3-L1) are cultured in standard media (DMEM) with 10% FBS and antibiotics [1] [3].
  • This compound Preparation: A stock solution (e.g., 10 mM) is prepared in DMSO and then diluted in culture medium for treatment. Common effective concentrations in in vitro studies range from 1 to 10 μM, with 5 μM often being a pivotal concentration for observing significant effects on apoptosis and protein expression [1] [2].
  • Inflammatory Stimulation: Cells are often pre-treated with this compound for 1-2 hours before introducing an inflammatory stimulus like IL-1β (e.g., 10 ng/mL) to mimic a disease state [1].
  • Analysis: After a defined incubation period (often 24 hours), cells are harvested for analysis. Western blotting is crucial for confirming the mechanism, showing that this compound reduces levels of phospho-p38 without affecting total p38, and subsequently modulates downstream targets [1] [3].

Important Research Considerations

  • Off-Target Effects: While this compound is a potent p38α inhibitor (IC₅₀ = 7.1 nM), it also shows cross-reactivity with casein kinase Iδ and ε (CK1δ/ε). This means that some observed effects, particularly on pathways like Wnt/β-catenin, might be independent of p38 inhibition [7] [8]. Well-controlled experiments using other p38 inhibitors are necessary to confirm p38-specific effects.
  • Clinical Status: this compound has reached Phase 2 clinical trials, demonstrating its potential as a therapeutic candidate. However, it is currently available for research use only [9] [8].

References

Primary Molecular Target and Mechanism of Action

Author: Smolecule Technical Support Team. Date: February 2026

TAK-715 is scientifically defined as a selective inhibitor of the p38 mitogen-activated protein kinase (MAPK), specifically targeting the p38α isoform [1] [2] [3]. Its mechanism involves competitively binding to the ATP-binding pocket of p38α, thereby inhibiting the kinase's phosphorylation activity and subsequent activation of downstream signaling pathways [1].

The table below summarizes its key inhibitory profile:

Target IC50 Value Selectivity Notes
p38α 7.1 nM [1] [4] [2] Primary target; 28-fold more selective for p38α over p38β [1].
p38β 0.20 μM (200 nM) [1] [4] Significantly less potent inhibition compared to p38α.
p38γ / p38δ >10 μM [4] No meaningful inhibition at these concentrations.
Casein Kinase 1δ/ε (CK1δ/ε) N/A Important cross-reactivity; explains inhibition of Wnt/β-catenin signaling independent of p38 [2] [5].

This targeted inhibition of p38α is the foundation for its observed anti-inflammatory and anti-adipogenic effects in various cell and animal models.

Important Consideration: Off-Target Activity

While this compound is a selective p38α inhibitor, researchers should note its clinically relevant cross-reactivity with Casein Kinase 1δ and ε (CK1δ/ε) [2] [5]. Studies indicate that this compound's ability to inhibit Wnt/β-catenin signaling is not mediated through p38 inhibition but through this off-target activity on CK1δ/ε [5]. This is a critical consideration when designing experiments and interpreting results related to pathways regulated by Casein Kinase 1.

Biological Effects and Signaling Pathways

By inhibiting its primary target, p38 MAPK, this compound modulates several critical biological processes. The diagram below summarizes the core signaling pathway and key cellular effects of this compound inhibition.

G Inflammatory Stimuli Inflammatory Stimuli p38 MAPK (α isoform) p38 MAPK (α isoform) Inflammatory Stimuli->p38 MAPK (α isoform) ATF-2 ATF-2 p38 MAPK (α isoform)->ATF-2 MMPs (e.g., MMP3, MMP9, ADAMTS5) MMPs (e.g., MMP3, MMP9, ADAMTS5) p38 MAPK (α isoform)->MMPs (e.g., MMP3, MMP9, ADAMTS5) Inflammatory Mediators (TNF-α, COX-2, HMGB1) Inflammatory Mediators (TNF-α, COX-2, HMGB1) p38 MAPK (α isoform)->Inflammatory Mediators (TNF-α, COX-2, HMGB1) Adipogenic Transcription Factors (PPAR-γ, C/EBP-α) Adipogenic Transcription Factors (PPAR-γ, C/EBP-α) p38 MAPK (α isoform)->Adipogenic Transcription Factors (PPAR-γ, C/EBP-α) This compound This compound This compound->p38 MAPK (α isoform) Inhibits Inhibited Fibrosis Inhibited Fibrosis ATF-2->Inhibited Fibrosis Inhibited ECM Degradation Inhibited ECM Degradation MMPs (e.g., MMP3, MMP9, ADAMTS5)->Inhibited ECM Degradation Reduced Inflammation Reduced Inflammation Inflammatory Mediators (TNF-α, COX-2, HMGB1)->Reduced Inflammation Suppressed Adipogenesis Suppressed Adipogenesis Adipogenic Transcription Factors (PPAR-γ, C/EBP-α)->Suppressed Adipogenesis Inhibited Osteoclast Maturation Inhibited Osteoclast Maturation Reduced Inflammation->Inhibited Osteoclast Maturation

The therapeutic potentials of this compound demonstrated in research models are directly linked to these mechanistic pathways.

Key Experimental Protocols and Models

For researchers, the experimental details from key studies provide a valuable reference for using this compound.

Suppression of Adipogenesis (Obesity Research)
  • Cell Models: Murine 3T3-L1 preadipocytes and human adipose-derived stem cells (hASCs) [6] [7].
  • Key Finding: this compound at 10 μM significantly suppressed lipid accumulation and triglyceride content during differentiation without cytotoxicity [6] [7].
  • Mechanistic Insight: This anti-adipogenic effect was mediated through the downregulation of key transcriptional regulators, including PPAR-γ, C/EBP-α, STAT-3, FAS, and perilipin A [6] [7].
  • Differentiation Protocol: 3T3-L1 cells were induced to differentiate using a standard MDI cocktail (0.5 mM IBMX, 0.5 μM dexamethasone, 5 μg/mL insulin). This compound was added to the differentiation and subsequent maintenance media throughout the 8-day process. Lipid accumulation was quantified via Oil Red O staining [6] [7].
Amelioration of Intervertebral Disc Degeneration (IDD)
  • Cell Model: Rat nucleus pulposus cells (NPCs) [8].
  • Inflammatory Model: Cells were treated with IL-1β to mimic a degenerative state [8].
  • Key Finding: this compound alleviated IL-1β-induced apoptosis, reduced inflammatory mediators (COX-2, HMGB1), and suppressed ECM degradation by downregulating MMP3, MMP9, and ADAMTS5 [8].
  • Dosing: Effective in vitro concentrations ranged from 0.25 to 10 μM. A concentration of 5 μM was sufficient to upregulate anti-apoptotic protein Bcl-2 and downregulate pro-apoptotic Bax and Cleaved caspase-3 [8].
  • In Vivo Validation: An intradiscal injection of this compound in a rat tail puncture model showed amelioration of disc degeneration based on MRI and histopathology [8].
Treatment of Frozen Shoulder and Osteoporosis
  • Cell Model: Human synovial fibroblasts (SFs) isolated from patients with frozen shoulder [9].
  • Key Finding: this compound was effective in reversing fibrosis and correcting unbalanced apoptosis at concentrations of 1, 5, and 10 μM [9].
  • In Vivo Model: A rat model of frozen shoulder and osteoporosis. Treatment with this compound improved the range of motion and reduced bone loss [9].

Pharmacological and Kinetic Profile

The table below summarizes key in vitro and in vivo data for this compound.

Aspect Details
In Vitro Solubility DMSO: 80 mg/mL (200.24 mM) [1]. Ethanol: 16-20 mg/mL [1] [4].

| In Vivo Efficacy (Animal Models) | Adjuvant-induced arthritis rat model: 30 mg/kg, orally; significant reduction in secondary paw volume [1]. Mouse LPS model: 10 mg/kg, orally; 87.6% inhibition of TNF-α production [1] [4]. | | Pharmacokinetics | Modest bioavailability: 18.4% in mice, 21.1% in rats. In rats, resulted in Cmax of 0.19 μg/mL and AUC(0-24h) of 1.16 μg·h/mL [1] [4]. |

A Note on Experimental Use

  • Phase of Development: this compound has reached Phase 2 clinical trials for inflammatory diseases, indicating a well-studied profile, but it is not an approved drug [1].
  • Research Use: It is explicitly sold for "research use only" [1] [4] [2].
  • Formulation: For in vivo studies, it can be formulated as a homogeneous suspension in 0.5% carboxymethyl cellulose sodium salt (CMC-Na) or as a clear solution in a mixture of 30% propylene glycol, 5% Tween 80, and 65% D5W [1].

References

Solubility and Basic Properties of TAK-715

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the fundamental physicochemical and solubility data for TAK-715, which is crucial for planning experiments.

Property Value / Description
CAS Number 303162-79-0 [1] [2] [3]
Molecular Formula C₂₄H₂₁N₃OS [1] [2] [3]
Molecular Weight 399.51 g/mol [1] [2] [3]
Chemical Name N-[4-[2-Ethyl-4-(3-methylphenyl)-5-thiazolyl]-2-pyridinyl]benzamide [3] [4]
Solubility in DMSO 50-100 mM [2] [3] [5]
Solubility in Ethanol 16-50 mM [2] [5]

Experimental Protocols

Here are detailed methodologies for common experimental procedures using this compound, based on published research.

Preparation of Stock and Working Solutions

This protocol is adapted from general supplier recommendations and research applications [2] [5].

  • Materials

    • This compound powder (≥98% purity) [3] [4]
    • Anhydrous Dimethyl Sulfoxide (DMSO)
    • Absolute Ethanol (for studies tolerating lower concentrations)
    • Sterile phosphate-buffered saline (PBS)
    • Microcentrifuge tubes, pipettes, and a sonicator
  • Procedure for 10 mM Stock Solution in DMSO

    • Weighing: Accurately weigh 4.0 mg of this compound powder.
    • Dissolution: Transfer the powder into a clean microcentrifuge tube. Add 1.0 mL of anhydrous DMSO to achieve a 10 mM stock concentration.
    • Mixing: Vortex the mixture for 30-60 seconds. To ensure complete dissolution, briefly sonicate the tube in a water bath sonicator for 1-2 minutes.
    • Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability [2].
  • Procedure for Working Solutions

    • Dilution: Thaw the stock solution on ice and dilute to the desired working concentration using a pre-warmed culture medium or buffer.
    • Critical Note: The final concentration of DMSO in cell culture should typically be kept below 0.1% (v/v) to minimize solvent cytotoxicity. Include a vehicle control with the same DMSO concentration in all experiments.
2. In Vitro Protocol: Inhibiting IL-1β-Induced Effects in Nucleus Pulposus Cells

This protocol is derived from a 2023 study investigating this compound's protective effects against intervertebral disc degeneration [6].

  • Objective: To assess the anti-apoptotic and anti-inflammatory effects of this compound.
  • Cell Model: Rat nucleus pulposus cells (NPCs).
  • Treatment
    • Culture: Maintain NPCs in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C with 5% CO₂ [6].
    • Pre-treatment: Pre-treat cells with 1.0 μM this compound for 1 hour [6].
    • Stimulation: Stimulate the cells with 10 ng/mL of IL-1β for 24 hours to mimic an inflammatory degeneration environment [6].
  • Downstream Analysis
    • Cell Viability: Assess using a CCK-8 assay [6].
    • Protein Expression: Analyze the expression of cleaved caspase-3, Bcl-2, Bax, COX-2, HMGB1, collagen II, MMPs, and ADAMTS5 by Western blot [6].
    • Gene Expression: Quantify mRNA levels of collagen II, MMP3, MMP9, and ADAMTS5 using quantitative real-time PCR (qPCR) [6].
    • Pathway Analysis: Examine the phosphorylation status of p38 MAPK via Western blot to confirm target engagement [6].
3. In Vivo Protocol: Rat Model of Adjuvant-Induced Arthritis

This protocol is based on early pharmacological studies of this compound [1] [5].

  • Objective: To evaluate the anti-inflammatory efficacy of this compound in a live animal model.
  • Animal Model: Adjuvant-induced arthritis (AA) in male Lewis rats [5].
  • Dosing Formulation
    • Prepare a homogeneous suspension of this compound in a 0.5% carboxymethyl cellulose sodium salt (CMC-Na) solution. A concentration of 5 mg/mL is typical for oral gavage [5].
  • Dosing and Administration
    • Dosage: Administer this compound orally at 30 mg/kg [5].
    • Control: Administer an equal volume of the vehicle (0.5% CMC-Na) to the control group.
  • Efficacy Measurement
    • Measure the reduction in secondary paw volume as the primary indicator of anti-inflammatory efficacy [5].

Mechanism of Action and Experimental Workflow

This compound is a potent, orally active inhibitor that primarily targets p38α MAPK. It also cross-reacts with and inhibits casein kinase 1 delta and epsilon (CK1δ/ε), which is responsible for its observed inhibition of Wnt/β-catenin signaling [1] [2] [7]. The following diagram illustrates its mechanism and a typical in vitro experimental workflow.

G IL1B IL-1β Stimulus p38 p38 MAPK (Phosphorylated/Active) IL1B->p38 NFkB NF-κB Pathway p38->NFkB MMPs MMPs / ADAMTS5 p38->MMPs Apoptosis Apoptosis (Cleaved Caspase-3 ↑) p38->Apoptosis COX2 COX-2 NFkB->COX2 HMGB1 HMGB1 NFkB->HMGB1 ECM_Degradation ECM Degradation MMPs->ECM_Degradation Apoptosis->ECM_Degradation TAK715 This compound (1 µM Pre-treatment) TAK715->p38 Inhibits Step1 Cell Culture & Seeding (Rat Nucleus Pulposus Cells) Step2 Pre-treatment with this compound (1 hour) Step1->Step2 Step3 Inflammatory Challenge with IL-1β (24 hours) Step2->Step3 Step4 Sample Collection & Analysis Step3->Step4 Analysis1 Western Blot (p-p38, Caspase-3, etc.) Step4->Analysis1 Analysis2 qPCR (MMPs, Collagen II) Step4->Analysis2

Diagram 1: Mechanism and in vitro workflow for this compound. This compound inhibits the activated p38 MAPK pathway, blocking downstream inflammatory and degenerative processes. The experimental steps for a typical cell-based assay are shown on the right.

Critical Notes for Researchers

  • Solvent Choice: DMSO is the recommended solvent for preparing high-concentration stock solutions. While ethanol can be used, its lower solubility limit makes it unsuitable for applications requiring high working concentrations [2] [5].
  • Solution Stability: Always prepare stock solutions fresh or aliquot and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles to maintain stability and prevent precipitation [2].
  • Vehicle Control: The critical importance of including a vehicle control (e.g., DMSO at the same final concentration as treated groups) in every experiment cannot be overstated, as it is essential for attributing any observed effects to this compound and not the solvent.
  • Off-Target Effects: Be aware that this compound is not entirely specific to p38 MAPK. Its inhibition of Wnt/β-catenin signaling is attributed to cross-reactivity with CK1δ/ε, not p38 inhibition [7]. This should be considered when interpreting results, especially in studies involving Wnt signaling.

References

TAK-715 intervertebral disc degeneration model

Author: Smolecule Technical Support Team. Date: February 2026

TAK-715: Mechanism & Experimental Evidence

This compound is a potent and specific p38 mitogen-activated protein kinase (MAPK) inhibitor. In IDD models, its primary mechanism of action is inhibiting the phosphorylation of p38, which blocks downstream pathological processes [1].

  • In Vitro Model: Using IL-1β to stimulate an inflammatory and degenerative state in rat Nucleus Pulposus Cells (NPCs), this compound treatment demonstrated protective effects [1].
  • In Vivo Model: A puncture-induced IDD model in rat tails, with this compound delivered via intradiscal injection, showed amelioration of degeneration based on MRI and histopathology [1].

The cellular effects of this compound in these models are summarized in the table below:

Experimental Model Key Findings Observed Effects
In Vitro (IL-1β-stimulated rat NPCs) Inhibition of p38 phosphorylation [1] ↓ Apoptosis; ↑ anti-apoptotic proteins (Bcl-2); ↓ pro-apoptotic proteins (Bax, Cleaved caspase-3) [1]
Reduction of inflammatory mediators [1] ↓ COX-2, ↓ HMGB1 [1]
Attenuation of ECM degradation [1] ↑ Collagen II; ↓ MMP3, MMP9, ADAMTS5 [1]
In Vivo (Rat tail puncture model) Amelioration of IDD Improved MRI grade; Better histopathological score [1]

Experimental Protocols

Here are detailed methodologies for key experiments investigating this compound in IDD.

Protocol 1: In Vitro Analysis in IL-1β-Stimulated NPCs

This protocol assesses the protective effects of this compound on inflammation, apoptosis, and ECM degradation in NPCs.

  • 1. Cell Culture: Isolate NPCs from rat caudal intervertebral discs. Digest NP tissues with 0.2% pronase for 1 hour, followed by 2.5% collagenase II for 15 minutes. Culture cells in DMEM with 10% FBS and 1% penicillin-streptomycin [1].
  • 2. Cell Viability Assay (CCK-8): Seed NPCs in 96-well plates (4x10³ cells/well). Treat with a concentration range of this compound (e.g., 0.05 μM to 10 μM) for 24 or 48 hours. Add CCK-8 reagent (10 μL) and incubate for 1 hour. Measure absorbance at 450 nm [1].
  • 3. Inducing Degeneration & Treatment: To mimic degeneration, treat NPCs with IL-1β (e.g., 10 ng/mL). Co-treat with this compound to test its protective effects. A typical effective concentration in other cell types (like fibroblasts) is 5-10 μM [1] [2].
  • 4. Analysis of Key Indicators:
    • Western Blot: Analyze protein expression of p-p38, p38, Collagen II, MMPs, ADAMTS5, Bax, Bcl-2, and Cleaved caspase-3 [1].
    • qRT-PCR: Measure mRNA levels of Collagen II, MMP3, MMP9, and ADAMTS5 using GAPDH for normalization [1].
    • Immunofluorescence: Stain for proteins like p-p38, COX-2, and MMP-9 to visualize their expression and localization [1].
Protocol 2: In Vivo Efficacy in a Rat IDD Model

This protocol evaluates the therapeutic potential of this compound in a living organism.

  • 1. Animal Model Establishment: Use Sprague-Dawley rats. Under anesthesia, induce IDD in the caudal discs (e.g., Co6-7, Co7-8, Co8-9) by puncture with a needle [1].
  • 2. Drug Administration: Perform an intradiscal injection of this compound dissolved in an appropriate vehicle (e.g., PBS) at the degeneration site. The specific dosage used in the referenced study was not provided, but effective in vivo doses in other models (e.g., rat arthritis models) can guide initial dosing [1].
  • 3. Assessment of Degeneration:
    • MRI Evaluation: After a set period, image the rat tails using MRI to assess the degree of disc degeneration based on established grading systems [1].
    • Histopathological Analysis: Harvest the disc tissues, fix, decalcify, and embed in paraffin. Section and stain with Hematoxylin & Eosin (H&E) and Safranin O-Fast Green. Use a histopathological grading system to evaluate the tissue structure and proteoglycan content [1].

Experimental Workflow & Signaling Pathway

The following diagrams illustrate the experimental workflow and the molecular mechanism of this compound, created using Graphviz DOT language.

G cluster_in_vitro In Vitro Experiments (NPCs) cluster_in_vivo In Vivo Experiments (Rat) Start Start A Culture & Expand Rat NPCs Start->A B Induce Degeneration with IL-1β A->B C Treat with this compound (5-10 µM) B->C D Analyze Outcomes: - WB/qRT-PCR (ECM, Apoptosis) - IF Staining - Cell Viability C->D E Establish IDD Model (Tail Puncture) D->E End Data Analysis & Conclusion D->End F Administer this compound (Intradiscal Injection) E->F G Evaluate Degeneration: - MRI - Histopathology F->G G->End

Experimental Workflow for Evaluating this compound in IDD Models

G IL1b IL-1β Inflammatory Stimulus p_p38 Phosphorylated p38 (Active) IL1b->p_p38 Activates Stress Mechanical Stress Stress->p_p38 Activates p38 p38 MAPK p38->p_p38 Phosphorylation Apoptosis Promotes Apoptosis (↑Bax, ↑Caspase-3, ↓Bcl-2) p_p38->Apoptosis Inflammation Inflammatory Response (↑COX-2, ↑HMGB1) p_p38->Inflammation ECM ECM Degradation (↓Collagen II, ↑MMPs/ADAMTS5) p_p38->ECM TAK This compound Inhibitor TAK->p_p38 Inhibits Phosphorylation

Mechanism of this compound Action via p38 MAPK Inhibition

Key Application Notes

  • Concentration Guidance: While 5-10 μM is effective in various cell types [1] [2], perform a dose-response curve using the CCK-8 assay to determine the optimal, non-cytotoxic concentration for your specific NPC culture.
  • Model Selection: The IL-1β-stimulated NPC model is excellent for studying molecular mechanisms, while the puncture-induced rat model is more suitable for pre-clinical therapeutic evaluation [1].
  • Beyond the Disc: this compound's efficacy in inhibiting p38 has also been demonstrated in models of frozen shoulder (reversing fibrosis) and adipogenesis (suppressing lipid accumulation), highlighting its broad potential for treating p38-driven pathologies [3] [2].

References

TAK-715 Application Notes and Protocols for Frozen Shoulder Fibrosis Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Scientific Rationale

Recent research has established a strong pathogenic link between frozen shoulder (FS) and osteoporosis (OP), with postmenopausal women being at particularly high risk for both conditions [1] [2]. The global incidence of FS is 2-5%, while osteoporosis affects 9.1-12.1% of the population, creating a significant clinical overlap [1]. A 2024 study identified the p38 MAPK signaling pathway as a critical mechanism in this relationship, driving both the fibrotic processes in the shoulder joint and the activation of osteoclasts that lead to bone loss [1] [2].

TAK-715, a potent and selective p38α MAPK inhibitor with an IC50 of 7.1 nM, has demonstrated efficacy in reversing fibrosis and protecting against osteoporosis in both in vitro and in vivo FS models [1] [3] [4]. This protocol provides detailed methodologies for investigating this compound in FS research, covering cellular assays, animal models, and formulation guidelines.

This compound Compound Profile and Mechanism of Action

Basic Chemical Properties
  • Chemical Name: N-[4-[2-Ethyl-4-(3-methylphenyl)-5-thiazolyl]-2-pyridinyl]benzamide [5]
  • Molecular Formula: C₂₄H₂₁N₃OS [4]
  • Molecular Weight: 399.51 g/mol [4]
  • CAS Number: 303162-79-0 [4]
Mechanism of Action

The therapeutic effect of this compound in FS is mediated through:

  • Primary Mechanism: Potent inhibition of p38α MAPK phosphorylation and downstream signaling [1] [6].
  • Fibrosis Reversal: Correction of unbalanced apoptosis in synovial fibroblasts and reduction of extracellular matrix (ECM) components including collagen I, collagen III, and fibronectin [1] [2].
  • Osteoprotective Effects: Inhibition of osteoclast activation, thereby reducing local bone loss [1].
  • Additional Activity: Cross-reactivity with casein kinase Iδ/ε (CK1δ/ε), which may contribute to the inhibition of Wnt/β-catenin signaling [7].

Table 1: Key In Vitro and In Vivo Findings for this compound in Fibrotic and Osteoporotic Models

Model System Concentration/Dose Key Outcomes Reference
Human FS Synovial Fibroblasts 1 μM, 5 μM, 10 μM Reversed fibrosis; 5 μM inhibited unbalanced apoptosis and osteoclast activation [1]
Rat FS with Osteoporosis 30 mg/kg (oral) Corrected restricted range of motion (ROM) and bone loss; reduced secondary paw volume by 25% in arthritis model [1] [4]
IL-1β-stimulated Nucleus Pulposus Cells 1 μM Suppressed inflammatory mediators (COX-2, HMGB1), ECM degradation, and apoptosis [6]
LPS-stimulated THP-1 cells 48 nM (IC₅₀) Inhibited TNF-α release [4]

Experimental Protocols

In Vitro Assessment on Human Synovial Fibroblasts (SFs)
3.1.1 SFs Isolation and Culture
  • Source: Obtain synovial tissues from FS patients during arthroscopic surgery, with patients diagnosed via physical examination, MRI, and medical history [2].
  • Digestion: Rinse tissues with PBS, mince, and digest with 0.2% type 1 collagenase in high-glucose DMEM at 37°C for 6 hours [2].
  • Culture: Centrifuge at 1500 rpm for 5 minutes, resuspend pellet in complete DMEM (10% FBS, 1% Penicillin-Streptomycin), and transfer to T25 flask [2].
  • Maintenance: Change medium every 3 days and passage at 80-90% confluence. Use SFs from passages 4-6 for experiments [2].
3.1.2 this compound Treatment and Analysis
  • Cell Seeding: Seed SFs in appropriate culture plates at a density of 5 × 10³ cells per well (96-well plate) or 1 × 10⁶ cells per well (6-well plate) [2].
  • Dosing: Prepare this compound in DMSO and treat cells at final concentrations of 1 μM, 5 μM, and 10 μM. Include vehicle control (DMSO only) [1] [2].
  • Viability Assay: After treatment, assess cell viability using CCK-8 assay (10% CCK-8 in medium, incubate 60 min, measure absorbance at 450 nm) [2].
  • Flow Cytometry: For SF identification, trypsinize cells, incubate with anti-CD68 and anti-Vimentin antibodies for 20 minutes, and analyze using flow cytometry [2].
  • qRT-PCR: Isolate total RNA and perform quantitative real-time PCR to evaluate expression of fibrotic markers (e.g., COL1, COL3, FN) and apoptotic genes [2].
In Vivo Assessment in Rat FS Model
3.2.1 Animal Model Establishment
  • Animals: Use Sprague-Dawley rats due to anatomical similarities and established laboratory conditions [1] [2].
  • FS with OP Model: Establish a combined frozen shoulder and osteoporosis rat model. The FS with OP rats demonstrate more severe symptoms, including significantly less ROM and a thicker shoulder capsule compared to FS alone [1].
3.2.2 Dosing and Administration
  • Formulation: Prepare a homogeneous suspension for oral administration using 5 mg/ml carboxymethyl cellulose sodium (CMC-Na) [3].
  • Dosage: Administer this compound at 30 mg/kg orally to significantly reduce secondary paw volume and improve ROM [1] [4].
  • Alternative Formulation: A clear solution of 30 mg/ml can be prepared using 30% propylene glycol, 5% Tween 80, and 65% D5W for other administration routes [3].
3.2.3 Outcome Assessment
  • Functional Analysis: Measure range of motion (ROM) as a primary functional outcome [1].
  • Histological Examination: Analyze shoulder capsule thickness and fibrosis through histological staining [1].
  • Bone Density Measurement: Evaluate bone loss protection via appropriate densitometry techniques [1].

Signaling Pathway and Experimental Workflow

The diagram below illustrates the central role of the p38 MAPK pathway in frozen shoulder fibrosis and the points of intervention for this compound.

G cluster_pathology Pathological Processes in Frozen Shoulder InflammatorySignals Inflammatory Signals (IL-1β, TNF-α, TGF-β) p38Pathway p38 MAPK Pathway Activation InflammatorySignals->p38Pathway SFibroblastAct Synovial Fibroblast Activation p38Pathway->SFibroblastAct OsteoclastAct Osteoclast Activation p38Pathway->OsteoclastAct ApoptosisImbalance Apoptosis Process Imbalance SFibroblastAct->ApoptosisImbalance Fibrosis Fibrosis Outcome (↑COL1, COL3, Fibronectin) ApoptosisImbalance->Fibrosis BoneLoss Local Osteoporosis (Bone Loss) OsteoclastAct->BoneLoss TAK715 This compound Intervention (p38 MAPK Inhibitor) TAK715->p38Pathway Inhibits

Figure 1: Mechanism of this compound Action in Frozen Shoulder. Inflammatory signals activate the p38 MAPK pathway, driving synovial fibroblast activation and osteoclast maturation. This compound inhibits this pathway, reducing both fibrosis and bone loss [1] [2].

The overall experimental workflow for investigating this compound in FS, from bioinformatic analysis to functional validation, is outlined below.

G Start Bioinformatic Analysis (GEO Datasets: FS & Osteoporosis) Target Target Identification (p38 MAPK Signaling Pathway) Start->Target Inhibitor Therapeutic Screening (this compound selected) Target->Inhibitor InVitro In Vitro Validation (Synovial Fibroblasts & Osteoclasts) Inhibitor->InVitro InVivo In Vivo Validation (Rat FS with OP Model) InVitro->InVivo Conclusion Therapeutic Confirmation (Reversed Fibrosis & Bone Loss) InVivo->Conclusion

Figure 2: Experimental Workflow for this compound Investigation. The research methodology begins with bioinformatic analysis to identify the p38 MAPK pathway, proceeds through targeted inhibitor screening with this compound, and culminates in functional validation in cellular and animal models [1] [2].

Formulation and Pharmacokinetics

Table 2: this compound Formulation Guidelines for Preclinical Research

Application Solvent Max Concentration Storage & Stability Notes
In Vitro Stock DMSO (fresh, dry) 80 mg/mL (200.24 mM) [3] -80°C for 2 years; -20°C for 1 year [4] Hygroscopic DMSO reduces solubility; aliquot to avoid freeze-thaw cycles.
In Vivo (Oral) 5 mg/mL CMC-Na [3] Homogeneous suspension Prepare fresh for optimal results Standard for rat models; 30 mg/kg dose effective.
In Vivo (Alternative) 30% PG, 5% Tween 80, 65% D5W [3] 30 mg/mL (75.09 mM) Use immediately Provides a clear solution for other administration routes.

Pharmacokinetic Profile: this compound exhibits modest oral bioavailability (18.4% in mice, 21.1% in rats). A 10 mg/kg oral dose in rats resulted in a Cmax of 0.19 μg/mL and an AUC(0-24h) of 1.16 μg·h/mL [3] [4].

Important Research Considerations

  • Cellular Health: Always use synovial fibroblasts between passages 4-6 to maintain phenotypic stability [2].
  • Biological Relevance: The combined FS with OP rat model may more accurately mimic the clinical presentation, particularly in postmenopausal women, and shows more severe symptoms [1].
  • Pathway Cross-Reactivity: Be aware that this compound's inhibition of Wnt/β-catenin signaling is likely due to cross-reactivity with casein kinase Iδ/ε rather than p38 MAPK inhibition [7].
  • Data Accuracy: Note that a correction was issued for the original 2024 study, specifically regarding Figures 3.I and 4.M; always refer to the corrected versions [8].

Conclusion

This compound represents a novel therapeutic approach for frozen shoulder by simultaneously targeting fibrosis and osteoporosis via the p38 MAPK pathway. These protocols provide a framework for preclinical investigation, supporting further development of targeted therapies for this debilitating condition.

References

Application Notes: TAK-715 in Osteoporosis Research

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action: TAK-715 is a potent and selective p38 mitogen-activated protein kinase (p38 MAPK) inhibitor [1] [2]. The p38 MAPK pathway is implicated in the pathogenesis of osteoporosis, as it regulates the maturation and activity of osteoclasts, the cells responsible for bone resorption [1]. By inhibiting this pathway, this compound can suppress osteoclast-mediated bone loss.

Key Research Findings: A 2024 study provides direct evidence for the therapeutic effect of this compound on osteoporosis in vivo [1]. The study established a rat model that presented with both frozen shoulder and osteoporosis. Treatment with this compound was found to protect against bone loss and correct the reduced range of motion associated with the frozen shoulder on the affected side [1]. This suggests that this compound has a dual therapeutic effect, addressing both fibrotic and osteoporotic pathologies simultaneously.

Table 1: In Vivo Efficacy Summary of this compound in a Rat Model

Animal Model Indication Treatment Key Efficacy Findings Source
Sprague-Dawley Rat Frozen Shoulder with Osteoporosis This compound Protected against osteoporosis; Corrected frozen shoulder-related range of motion (ROM) limitation. [1]

Supporting In Vitro Evidence: Further supporting its mechanism, the same study reported that at a concentration of 5 μM, this compound inhibited the unbalanced apoptosis process in frozen shoulder cells and suppressed the activation of osteoclasts [1]. This in vitro data strengthens the rationale for its anti-osteoporotic effect observed in animals.

Experimental Protocol

The following protocol is synthesized from the methods described in the identified study and standard practices in osteoporotic animal model research [1] [3].

Animal Model Establishment
  • Animals: Use female Sprague-Dawley (SD) rats. This strain is commonly used in osteoporosis research due to its well-characterized response to ovariectomy [1] [3].
  • Osteoporosis Induction: Perform ovariectomy (OVX) to induce an estrogen-deficient state, which is a gold standard for modeling postmenopausal osteoporosis [1] [3].
    • Procedure: Anesthetize rats and make a dorsal midline incision. Locate and exteriorize the ovaries, ligate them, and remove them bilaterally. Close the muscle layer and skin.
    • Control Group: Include a sham-operated group where the ovaries are exteriorized but not removed.
    • Confirmation: Allow 8-12 weeks post-surgery for significant bone loss to occur. Confirm osteoporosis development by measuring a significant decrease in Bone Mineral Density (BMD) in the OVX group compared to the sham group using ex vivo Micro-CT analysis [1] [3].
Drug Preparation and Administration
  • Drug: this compound (commercially available from suppliers like Med Chem Express and Selleckchem) [4] [2].
  • Formulation: Dissolve this compound in 100% DMSO to prepare a stock solution (e.g., 10-100 mM). For in vivo administration, dilute the stock solution in an appropriate vehicle like saline or PBS. The final concentration of DMSO in the injectable solution should be kept low (e.g., <5%) [2].
  • Dosing:
    • Route: Intraperitoneal (i.p.) injection or oral gavage. The specific route used in the source study was not detailed.
    • Dosage: Based on the in vivo efficacy, a specific dosage was not explicitly stated. However, effective in vitro concentrations were 1, 5, and 10 μM [1]. Dosing in mg/kg would need to be calculated based on the animal's pharmacokinetics. A literature review for similar p38 inhibitors in rat models is recommended for dose-finding.
    • Frequency & Duration: The treatment duration in the successful study was not specified, but common protocols involve daily administration for several weeks (e.g., 4-12 weeks) after the osteoporosis model is established.
Efficacy Assessment Endpoints
  • Bone Mineral Density (BMD): Measure BMD of the lumbar vertebrae and femur at the end of the treatment period using Micro-CT [1] [3].
  • Bone Microarchitecture: Use Micro-CT to perform a 3D histomorphometric analysis of trabecular bone. Key parameters include:
    • Trabecular Bone Volume per Tissue Volume (BV/TV)
    • Trabecular Number (Tb.N)
    • Trabecular Separation (Tb.Sp)
    • Trabecular Thickness (Tb.Th) [3]
  • Biomechanical Testing: Perform a compression test on vertebral bodies (e.g., L5) or a three-point bending test on the femur to assess bone strength [3].
  • Histology: Process bone samples (e.g., tibia or femur) for undecalcified histology. Perform TRAP (Tartrate-Resistant Acid Phosphatase) staining to identify and quantify osteoclasts on the bone surface [1].

Table 2: Key Experimental Parameters for an OVX Rat Model

Parameter Recommended Specification Purpose/Rationale
Rat Strain Sprague-Dawley (SD) or Wistar Standardized response to OVX [3].
Age at OVX 3-6 months Mature, non-growing skeleton [3].
Post-OVX Wait 8-12 weeks Allows for significant bone loss prior to treatment [1] [3].
BMD Analysis Micro-CT of lumbar spine & femur Gold-standard for quantifying bone mass [3].
Osteoclast Measure TRAP Staining & Histomorphometry Directly quantifies bone-resorbing cells [1].

Signaling Pathway and Workflow

The diagram below illustrates the proposed mechanistic pathway of this compound and the overall experimental workflow.

G cluster_pathway Proposed Molecular Pathway of this compound cluster_workflow Experimental Workflow OVX Ovariectomy (OVX) (Estrogen Deficiency) InflammatorySignals Inflammatory Cytokines (e.g., IL-1β, TNF-α) OVX->InflammatorySignals p38MAPK p38 MAPK Pathway Activation InflammatorySignals->p38MAPK OsteoclastActivation Osteoclast Activation & Maturation p38MAPK->OsteoclastActivation BoneLoss Increased Bone Resorption & Bone Loss OsteoclastActivation->BoneLoss TAK715 This compound Treatment p38Inhibition p38 MAPK Inhibition TAK715->p38Inhibition p38Inhibition->p38MAPK Inhibits OsteoclastSuppression Osteoclast Suppression p38Inhibition->OsteoclastSuppression BoneProtection Bone Loss Protection OsteoclastSuppression->BoneProtection Start 1. Animal Model (OVX Rats) Group 2. Randomization & Grouping Start->Group Treat 3. Dosing & Treatment Group->Treat Assess 4. Endpoint Assessment Treat->Assess Analyze 5. Data Analysis Assess->Analyze

Notes & Considerations

  • Dosage Optimization: The effective in vivo dosage of this compound for osteoporosis treatment in rats requires further empirical determination. Researchers should conduct a dose-ranging study.
  • Model Limitations: The OVX rat model is a well-established model for postmenopausal bone loss, but it does not fully replicate the human Haversian system or spontaneously develop fragility fractures [3].
  • Safety & Toxicity: While this compound was used safely in the cited rodent studies, a comprehensive toxicological profile should be established for long-term or high-dose studies.

References

Comprehensive Application Notes and Experimental Protocols for TAK-715 in Rheumatoid Arthritis Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to TAK-715 and Its Relevance to Rheumatoid Arthritis

This compound is a potent and selective inhibitor of p38α mitogen-activated protein kinase (p38α MAPK) that has demonstrated significant potential for the treatment of rheumatoid arthritis (RA) and other inflammatory conditions. As an autoimmune disorder characterized by chronic joint inflammation, RA involves the overproduction of pro-inflammatory cytokines including tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β), which are regulated by the p38 MAPK signaling pathway [1]. The p38 MAPK cascade plays an essential role in inflammatory response networks and biosynthesis of cytokines, making it an attractive therapeutic target for autoimmune conditions [1] [2].

Despite reaching Phase 2 clinical trials for rheumatoid arthritis (NCT00760864), this compound has not yet received FDA approval, though it remains a valuable research tool for investigating p38 MAPK inhibition [3] [2]. The compound exhibits a favorable selectivity profile, being 28-fold more selective for p38α over p38β, with minimal activity against related kinases including p38γ/δ, JNK1, ERK1, IKKβ, MEKK1, or TAK1 [2] [4]. This application note provides comprehensive experimental protocols and data for utilizing this compound in rheumatoid arthritis research models.

Mechanism of Action

Molecular Mechanism of p38 MAPK Inhibition

This compound functions as a competitive ATP-binding site inhibitor that specifically targets the p38α MAPK isoform, which is the most characterized mediator of inflammatory responses among the four known p38 MAPK isoforms (α, β, γ, and δ) [1] [2]. The compound binds within the deep cleft between the N- and C-terminal domains of p38α, interacting with key residues in the hinge region through hydrogen bonds with Met109 [1]. Structural analyses reveal that this compound occupies multiple regions of the ATP-binding site, including the hydrophobic back pocket, the adenine region, and the front pocket, while also extending along the length of the Gly-rich loop [2] [4].

The inhibition of p38 MAPK signaling by this compound disrupts the phosphorylation cascade that activates transcription factors responsible for pro-inflammatory cytokine production. This molecular intervention results in downstream suppression of numerous inflammatory mediators, providing a rational basis for its application in rheumatoid arthritis models. The binding mode of this compound does not require the "DFG-out" conformation associated with allosteric inhibitors, classifying it as a Type I inhibitor that competes directly with ATP for binding in the active site [1].

Signaling Pathway Diagram

The following diagram illustrates the mechanism of this compound in inhibiting the p38 MAPK signaling pathway in rheumatoid arthritis:

G cluster_legend Key InflammatoryStimuli Inflammatory Stimuli (LPS, IL-1β, TNF-α) MKK3_MKK6 MKK3/MKK6 Activation InflammatoryStimuli->MKK3_MKK6 p38MAPK p38 MAPK (Phosphorylated) MKK3_MKK6->p38MAPK TranscriptionFactors Transcription Factors (ATF2, p53, MEF2) p38MAPK->TranscriptionFactors CytokineProduction Pro-inflammatory Cytokine Production (TNF-α, IL-1β, IL-6) TranscriptionFactors->CytokineProduction Inflammation Joint Inflammation & Damage (Synovitis, Cartilage Degradation) CytokineProduction->Inflammation TAK715 This compound TAK715->p38MAPK Inhibits Phosphorylation NormalPathway Normal Pathway DiseaseEffects Disease Effects DrugAction Drug Action

Biochemical and Pharmacological Properties

Key Biochemical Characteristics

Table 1: Biochemical Properties of this compound

Parameter Value Experimental Conditions Reference
IC₅₀ for p38α 7.1 nM Cell-free kinase assay [2] [4]
IC₅₀ for p38β 200 nM Cell-free kinase assay [2] [4]
Selectivity Ratio (α/β) 28-fold - [2] [4]
IC₅₀ for TNF-α inhibition 48 nM LPS-stimulated THP-1 cells [2] [4]
IC₅₀ for IL-1β inhibition 89 ± 4% at 0.1 μM Human monocytes [4]
IC₅₀ for HSP27 phosphorylation 8.5 nM Cell-based assay [4]
Molecular Formula C₂₄H₂₁N₃OS - [3]
Molecular Weight 399.51 g/mol - [3]
CAS Number 303162-79-0 - [3] [4]
In Vitro and In Vivo Pharmacological Profiles

Table 2: Pharmacological Profile of this compound

Parameter Value Model System Reference
LPS-induced TNF-α inhibition 87.6% inhibition Mouse (10 mg/kg, po) [2] [4]
Adjuvant-induced arthritis 25% paw volume reduction Rat (30 mg/kg, po) [2] [4]
Bioavailability (Mouse) 18.4% - [2] [4]
Bioavailability (Rat) 21.1% - [2] [4]
Cmax (Rat) 0.19 μg/mL - [2] [4]
AUC(0-24h) (Rat) 1.16 μg·h/mL - [2] [4]
Cytotoxicity Threshold >10 μM Human PBMCs [4]
MMP-9 secretion inhibition 82% reduction THP-1 cells (1 μM) [4]

Experimental Protocols

In Vitro Assay Protocols
4.1.1 p38α MAPK Enzyme Inhibition Assay

Purpose: To determine the IC₅₀ value of this compound against recombinant human p38α MAPK. Materials: Recombinant human p38α (10 ng), this compound (serial dilutions from 0.1-1000 nM), ATP (10 μM), kinase buffer (20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT), ATF-2 substrate. Procedure:

  • Prepare this compound serial dilutions in DMSO (ensure final DMSO concentration ≤0.1%).
  • Incubate recombinant p38α with this compound and ATP in kinase buffer for 30 minutes at 25°C.
  • Add ATF-2 substrate and continue incubation for 30 minutes.
  • Quantify phosphorylation of ATF-2 using ELISA.
  • Calculate IC₅₀ values from dose-response curves using appropriate statistical software. Validation: This assay confirmed an IC₅₀ of 7.1 nM for this compound against p38α [4].
4.1.2 Anti-inflammatory Activity in Human PBMCs

Purpose: To evaluate the inhibition of pro-inflammatory cytokine production in human peripheral blood mononuclear cells (PBMCs). Materials: Human PBMCs isolated from heparinized blood, LPS (1 μg/mL), this compound (0.01-1 μM), cell culture medium, ELISA kits for TNF-α and IL-1β. Procedure:

  • Isolate PBMCs from human blood using density gradient centrifugation.
  • Seed PBMCs in 96-well plates (1×10⁵ cells/well).
  • Pre-treat cells with this compound for 1 hour.
  • Stimulate with LPS (1 μg/mL) for 24 hours.
  • Collect supernatants and analyze TNF-α and IL-1β levels by ELISA.
  • Assess cell viability using MTS assay to exclude cytotoxicity. Results: this compound (0.1 μM) inhibited TNF-α production by 94 ± 3% and IL-1β by 89 ± 4% without cytotoxicity at concentrations ≤10 μM [4].
4.1.3 MMP-9 Secretion Assay in THP-1 Cells

Purpose: To measure the inhibition of matrix metalloproteinase-9 (MMP-9) secretion, a key mediator of joint destruction in RA. Materials: THP-1 cells, PMA (phorbol myristate acetate), TNF-α (20 ng/mL), this compound (0.001-1 μM), gelatin zymography reagents. Procedure:

  • Differentiate THP-1 cells with PMA (100 nM) for 48 hours.
  • Pre-treat with this compound for 1 hour.
  • Stimulate with TNF-α (20 ng/mL) for 48 hours.
  • Collect conditioned media and concentrate if necessary.
  • Analyze MMP-9 levels by gelatin zymography.
  • Quantify band intensity using densitometry. Results: this compound (1 μM) reduced MMP-9 secretion by 82% in TNF-α-stimulated THP-1 cells [4].
In Vivo Experimental Protocols
4.2.1 Adjuvant-Induced Arthritis Rat Model

Purpose: To evaluate the efficacy of this compound in a well-established rheumatoid arthritis model. Animals: Sprague-Dawley rats (7-week-old, male or female, n=6-10 per group). Induction of Arthritis:

  • Inject complete Freund's adjuvant (CFA) intradermally into the tail base or footpad.
  • Monitor for arthritis development over 10-14 days. Drug Administration:
  • Administer this compound (30 mg/kg) orally once daily.
  • Prepare vehicle control (0.5% methylcellulose or 30% polyethylene glycol, 5% Tween 80, 65% D5W).
  • Continue treatment for 14-21 days after arthritis confirmation. Assessment Parameters:
  • Measure paw volume regularly using plethysmometry.
  • Score clinical arthritis severity (0-4 scale per paw).
  • Collect joint tissues for histopathological analysis.
  • Assess inflammatory markers in serum or joint homogenates. Results: this compound (30 mg/kg, po) significantly reduced secondary paw volume with 25% inhibition compared to vehicle controls [2] [4].
4.2.2 LPS-Induced TNF-α Production in Mice

Purpose: To evaluate the acute anti-inflammatory activity of this compound. Animals: Mice (6-8 weeks old, n=5-8 per group). Procedure:

  • Administer this compound (10 mg/kg) orally.
  • After 1 hour, inject LPS (1 mg/kg) intraperitoneally.
  • Collect blood samples 90 minutes after LPS injection.
  • Measure serum TNF-α levels by ELISA. Results: this compound (10 mg/kg) inhibited LPS-induced TNF-α production by 87.6% [2] [4].

Formulation and Handling

Stock Solution Preparation
  • Solubility: this compound is soluble in DMSO (80 mg/mL, 200.24 mM), slightly soluble in ethanol (16 mg/mL), and insoluble in water [2].
  • Storage: Store stock solutions at -20°C in aliquots to avoid freeze-thaw cycles. Under these conditions, this compound is stable for at least 6 months.
  • Quality Control: Perform periodic HPLC analysis to verify compound integrity during long-term storage.
In Vivo Formulation Guidelines

Table 3: Formulation Protocols for Animal Studies

Application Formulation Concentration Storage
Oral administration (standard) 0.5% methylcellulose 30 mg/kg Stable for 1 week at 4°C
Oral administration (alternative) 30% polyethylene glycol, 5% Tween 80, 65% D5W 30 mg/mL Prepare fresh
Intraperitoneal injection 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline 15 mg/kg Prepare fresh

Clinical Development Status

This compound advanced to Phase 2 clinical trials for rheumatoid arthritis (NCT00760864) but has not progressed further toward FDA approval [3]. The clinical development program demonstrated proof-of-concept for p38 inhibition in RA but faced challenges common to this drug class, including efficacy limitations and safety concerns. Despite this, this compound remains a valuable research tool for investigating p38 MAPK pathway inhibition and continues to be used in preclinical studies of inflammatory conditions, including recent investigations in frozen shoulder and intervertebral disc degeneration [5] [6].

Troubleshooting and Technical Notes

  • Solubility Issues: If precipitation occurs in aqueous solutions, gently warm the formulation to 37°C and vortex. Do not sonicate extensively as this may degrade the compound.
  • Variable Cell Responses: Different primary cell isolates may show varying sensitivity to this compound. Include positive controls (e.g., known p38 inhibitors) in each experiment.
  • Plasma Protein Binding: Account for high protein binding (>95%) when calculating effective concentrations in serum-based assays.
  • Metabolic Stability: this compound has moderate metabolic stability. For longer treatments, consider twice-daily dosing in vivo.
  • Off-target Effects: At concentrations >10 μM, this compound may inhibit CKIδ and CKIε. Use appropriate controls to distinguish p38-specific effects [4].

Conclusion

This compound represents a well-characterized and selective p38α MAPK inhibitor that has demonstrated efficacy across multiple rheumatoid arthritis models. The protocols outlined in this document provide researchers with robust methodologies for evaluating anti-inflammatory and disease-modifying activities in both in vitro and in vivo systems. While clinical development has been halted, this compound continues to serve as a valuable tool compound for understanding p38 MAPK biology and validating new therapeutic approaches for rheumatoid arthritis and related inflammatory conditions.

References

Comprehensive Application Notes and Experimental Protocols for TAK-715 in Synovial Fibroblast and Osteoporosis Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to TAK-715 and Its Research Applications

This compound is a potent and selective inhibitor of p38α mitogen-activated protein kinase (MAPK) with demonstrated efficacy in experimental models of fibrosis and osteoporosis. This compound has emerged as a valuable research tool for investigating the molecular pathways connecting inflammatory processes, fibroblast activation, and bone remodeling. With an IC50 of 7.1 nM for p38α, this compound exhibits high specificity and potency, making it particularly suitable for mechanistic studies in musculoskeletal diseases [1] [2]. Recent research has illuminated the pathogenetic connection between frozen shoulder (FS) and osteoporosis (OP), revealing that both conditions share common signaling pathways in which p38 MAPK plays a central role [1] [3]. The discovery that this compound can simultaneously reverse fibrosis and protect against osteoporosis positions this compound as a promising candidate for further investigation in related connective tissue disorders.

The p38 MAPK pathway is activated by various stress stimuli and inflammatory cytokines, subsequently phosphorylating downstream targets including transcription factors, kinases, and cytoskeletal proteins. In the context of synovial fibroblasts, persistent activation of this pathway promotes excessive extracellular matrix production, apoptosis dysregulation, and osteoclast activation [1]. This compound functions by competitively binding to the ATP-binding site of p38α, thereby preventing the phosphorylation of downstream effectors and interrupting the pro-fibrotic and pro-osteoclastic signaling cascade [1] [2]. The compound has demonstrated favorable pharmacokinetic properties in preclinical models, including oral bioavailability, which facilitates in vivo investigation of its therapeutic potential.

Experimental Findings and Key Research Data

Summary of Key Experimental Results

Comprehensive studies investigating this compound have generated robust experimental evidence supporting its efficacy in both in vitro and in vivo models. Research has demonstrated that this compound effectively reverses established fibrosis in frozen shoulder models while simultaneously protecting against osteoporosis through modulation of the p38 MAPK pathway [1] [2] [3]. The therapeutic effects are concentration-dependent, with significant activity observed at concentrations as low as 1 μM and optimal effects at 5 μM in vitro. In animal models, this compound treatment corrected range of motion limitations, reduced capsular thickness, and attenuated bone loss, providing compelling evidence for its dual efficacy against both fibrotic and osteoporotic processes [1].

The mechanistic insights reveal that this compound corrects dysregulated apoptosis processes in frozen shoulder synovial fibroblasts and inhibits osteoclast activation, addressing two fundamental pathological processes in parallel [1]. Notably, research has shown that frozen shoulder with concomitant osteoporosis presents with more severe symptoms, suggesting that the p38 MAPK pathway may serve as a critical link between these conditions [2]. The ability of this compound to simultaneously ameliorate both pathologies highlights the potential of targeting shared molecular mechanisms in complex musculoskeletal disorders.

Quantitative Data Summary

Table 1: In Vitro Efficacy of this compound in Synovial Fibroblast Models

Concentration Fibrosis Reversal Apoptosis Normalization Osteoclast Inhibition Cell Viability
1 μM Moderate Partial Not assessed No significant effect
5 μM Significant Complete Significant No significant effect
10 μM Significant Complete Significant Reduced at prolonged exposure

Table 2: In Vivo Efficacy of this compound in Rat Models

Parameter FS with OP Model FS with OP + this compound Control
Range of Motion (ROM) Severely restricted Significantly improved Normal
Capsular Thickness Markedly increased Reduced Normal
Bone Mineral Density Sign decreased Partially preserved Normal
Osteoclast Activity Significantly increased Moderately reduced Baseline

Signaling Pathway and Mechanism of Action

p38 MAPK Pathway in Synovial Fibroblasts and Osteoclasts

The molecular mechanism underlying the efficacy of this compound centers on its inhibition of the p38 MAPK signaling pathway, which plays a critical role in both fibrosis development and osteoporosis progression. In synovial fibroblasts, p38 MAPK is activated by upstream kinases MKK3 and MKK6 in response to various stimuli including inflammatory cytokines (IL-1β, IL-6, TNF-α, TGF-β), mechanical stress, and metabolic alterations [1] [2]. Once activated, p38 phosphorylates downstream targets including transcription factors such as p53, ATF2, and MEF2, leading to increased production of extracellular matrix components including collagen I, collagen III, and fibronectin [1]. Simultaneously, the dysregulated apoptosis in synovial fibroblasts contributes to fibrosis development, while p38-mediated osteoclast maturation and activation drives bone resorption in osteoporosis [1].

The pathological significance of this pathway is reinforced by bioinformatic analyses of frozen shoulder and osteoporosis datasets, which identified the MAPK signaling pathway as a key intersection point between these conditions [1] [2]. The activation of this pathway creates a pro-inflammatory microenvironment characterized by sustained macrophage infiltration and cytokine production, further amplifying fibroblast activation and osteoclast differentiation. This self-perpetuating cycle establishes a chronic pathological state that manifests clinically as progressive fibrosis and bone loss.

This compound Inhibition Mechanism

TAK715 exerts its therapeutic effects by specifically targeting the p38α isoform with high affinity, preventing its phosphorylation and subsequent activation of downstream effectors. The compound functions as a competitive inhibitor at the ATP-binding site, effectively blocking the kinase activity of p38α [1] [2]. This inhibition interrupts the pro-fibrotic signaling cascade in synovial fibroblasts, reducing excessive extracellular matrix production and normalizing apoptosis processes. Concurrently, in osteoclast precursors, this compound-mediated p38 inhibition disrupts the maturation and activation processes, thereby reducing bone resorptive activity [1].

The specificity profile of this compound for p38α (IC50 7.1 nM) contributes to its favorable experimental profile, minimizing off-target effects that could complicate data interpretation [1] [2]. The dual impact on both fibrotic and osteoclast processes positions this compound as a unique investigational tool for exploring the interconnection between soft tissue fibrosis and bone remodeling, particularly in conditions like frozen shoulder where osteoporosis is a common comorbidity [3].

G Stimuli Inflammatory Stimuli (IL-1β, IL-6, TNF-α, TGF-β) MKK3_MKK6 Upstream Kinases MKK3/MKK6 Stimuli->MKK3_MKK6 p38 p38α MAPK (Active) MKK3_MKK6->p38 Transcription Transcription Factors (p53, ATF2, MEF2) p38->Transcription p38_inactive p38α MAPK (Inactive) p38_inactive->p38 Activation Blocked TAK715 This compound Inhibitor TAK715->p38_inactive Binds SF_Fibrosis Synovial Fibroblast Activation & Fibrosis Transcription->SF_Fibrosis Osteoclast Osteoclast Maturation & Activation Transcription->Osteoclast ECM Extracellular Matrix Production (Collagen I, III, Fibronectin) SF_Fibrosis->ECM

Diagram 1: this compound inhibition of the p38 MAPK signaling pathway in synovial fibroblasts and osteoclasts. This compound specifically binds to and inhibits p38α activation, preventing downstream pro-fibrotic and pro-osteoclastogenic effects.

Detailed Experimental Protocols

In Vitro Protocol: Synovial Fibroblast Isolation and this compound Treatment
4.1.1 Synovial Fibroblast Isolation and Culture
  • Tissue Source: Obtain synovial tissues from patients diagnosed with frozen shoulder during arthroscopic surgery, using patients with SLAP lesions or dislocation as controls [1] [2].
  • Immediate Processing: Place tissues in ice-cold 0.9% saline solution immediately after isolation. Rinse three times with phosphate-buffered saline (PBS) and mince into approximately 1mm³ pieces using sterile surgical blades [1].
  • Enzymatic Digestion: Digest tissue pieces with 0.2% type 1 collagenase dissolved in high-glucose Dulbecco's Modified Eagle Medium (DMEM). Incubate at 37°C for 6 hours with gentle agitation [1] [2].
  • Cell Collection: Centrifuge the digestate at 1500 rpm for 5 minutes. Resuspend the resulting cell pellet in complete DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin solution [1].
  • Culture Conditions: Transfer the cell suspension to T25 culture flasks and maintain at 37°C in a humidified incubator with 5% CO₂. Change medium every 3 days until cells reach 80-90% confluence [1] [2].
  • Cell Passage and Characterization: Passage cells using standard trypsinization protocols. Confirm synovial fibroblast identity through flow cytometry analysis using antibodies against CD68 and vimentin. Use cells between passages 4-6 for experiments to ensure phenotypic stability [1].
4.1.2 this compound Treatment and Assessment
  • Drug Preparation: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO) and store at -20°C. Dilute in complete medium immediately before use to achieve final working concentrations of 1 μM, 5 μM, and 10 μM [1] [2].
  • Cell Seeding: Seed synovial fibroblasts in appropriate culture vessels at a density of 5×10³ cells per well for 96-well plates or 1×10⁶ cells per well for 6-well plates [1].
  • Treatment Protocol: Allow cells to adhere for 24 hours, then replace medium with fresh medium containing the appropriate concentration of this compound. Include vehicle control (DMSO at equivalent concentration) and untreated control groups [1] [2].
  • Viability Assessment: Perform CCK-8 assay according to manufacturer's instructions. Incubate cells with 10% CCK-8 solution for 60 minutes, then measure absorbance at 450 nm using a microplate reader [1].
  • Molecular Analysis: For protein analysis, harvest cells in RIPA buffer containing protease and phosphatase inhibitors. Perform western blotting using antibodies against phospho-p38, total p38, cleaved caspase-3, and fibronectin [1].
  • Gene Expression Analysis: Extract total RNA using appropriate RNA purification kits. Conduct quantitative RT-PCR for genes of interest including collagen I, collagen III, MMPs, and apoptosis-related factors [1] [2].

G Start Synovial Tissue Collection (Arthroscopy) Processing Tissue Processing (Rinse, Mince) Start->Processing Digestion Enzymatic Digestion (0.2% Collagenase, 6h) Processing->Digestion Culture Primary Culture (Complete DMEM, 7 days) Digestion->Culture Characterization Cell Characterization (Flow Cytometry: CD68, Vimentin) Culture->Characterization Expansion Cell Expansion (Passages 4-6) Characterization->Expansion Treatment This compound Treatment (1μM, 5μM, 10μM, 24-72h) Expansion->Treatment Assessment Functional Assessment (CCK-8, WB, PCR, Flow Cytometry) Treatment->Assessment

Diagram 2: Experimental workflow for isolation, culture, and this compound treatment of human synovial fibroblasts.

In Vivo Protocol: Animal Model Establishment and this compound Efficacy Evaluation
4.2.1 Animal Model Establishment
  • Animal Selection: Use female Sprague-Dawley rats (8-10 weeks old, 200-250g) for osteoporosis studies due to their well-characterized response to ovariectomy and relevance to postmenopausal osteoporosis [1] [2].
  • Osteoporosis Induction: Perform bilateral ovariectomy (OVX) under anesthesia to establish osteoporosis model. For sham control group, perform identical surgical procedure without ovary removal [1] [2].
  • Frozen Shoulder Induction: Utilize appropriate immobilization techniques or capsular injury models to induce frozen shoulder characteristics in the osteoporosis model [1].
  • Group Allocation: Randomly assign animals to the following groups (n=6-8 per group): (1) Sham control, (2) OVX only, (3) OVX + frozen shoulder induction, (4) OVX + frozen shoulder induction + this compound treatment [1].
  • Model Validation: At 12 weeks post-ovariectomy, sacrifice subset of animals (n=3 per group) for micro-CT analysis of femurs to confirm osteoporosis development before proceeding with frozen shoulder induction [1] [2].
4.2.2 this compound Administration and Evaluation
  • Dosing Formulation: Prepare this compound in appropriate vehicle (e.g., 0.5% methylcellulose or similar) for oral administration. Freshly prepare dosing solutions daily [1].
  • Treatment Regimen: Administer this compound orally at predetermined effective dose (based on pilot studies) daily for 4-8 weeks following frozen shoulder induction [1] [2].
  • Functional Assessment: Evaluate range of motion (ROM) limitations using standardized goniometric measurements under anesthesia at regular intervals throughout the study period [1].
  • Imaging Studies: Perform micro-CT scanning of shoulder joints and femurs at study endpoint to quantify bone microarchitectural parameters including bone volume fraction, trabecular thickness, and trabecular separation [1] [2].
  • Histological Analysis: Collect shoulder joint specimens and fix in 4% paraformaldehyde. Decalcify if necessary, embed in paraffin, section at 5μm thickness, and stain with Hematoxylin & Eosin, Masson's Trichrome for collagen deposition, and immunohistochemistry for relevant markers [1].
  • Molecular Analysis: Harvest synovial tissues for protein and RNA extraction to analyze expression of fibrotic markers (collagen I, III, α-SMA) and osteoclast markers (TRAP, cathepsin K) [1] [2].

Formulation and Storage Specifications

This compound Preparation and Handling
  • Stock Solution Preparation: Weigh this compound powder using an analytical balance. Prepare 10 mM stock solution in high-quality DMSO. Vortex thoroughly until completely dissolved [1] [2].
  • Aliquoting and Storage: Aliquot stock solution into small volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term preservation. Under these conditions, this compound remains stable for at least 6 months [1].
  • Working Solution Preparation: Dilute stock solution in appropriate cell culture medium or administration vehicle immediately before use. For cell culture studies, ensure final DMSO concentration does not exceed 0.1% to maintain cell viability [1] [2].
  • In Vivo Formulation: For animal studies, prepare this compound in 0.5% methylcellulose or similar physiologically compatible vehicle. Sonicate if necessary to ensure complete suspension [1].
  • Quality Control: Periodically verify compound integrity and concentration using appropriate analytical methods such as HPLC or mass spectrometry, particularly for long-term studies [2].

Technical Notes and Troubleshooting

Optimization Guidelines and Problem Resolution
  • Cell Viability Concerns: If reduced cell viability is observed at higher this compound concentrations (>10 μM), reduce exposure time or compound concentration. Perform time-course experiments to identify optimal treatment duration [1] [2].
  • Variable Cellular Response: Account for donor-dependent variability in synovial fibroblast response by using cells from multiple donors or ensuring adequate sample size in experiments [1].
  • In Vivo Dosage Optimization: Conduct pilot dose-ranging studies if adapting the protocol to different animal species or strains, as metabolic rates and bioavailability may vary [1] [2].
  • Signal Transduction Timing: For phosphorylation studies, perform time-course experiments as p38 MAPK activation is transient, with peak phosphorylation typically occurring 15-30 minutes after stimulation [1].
  • Compound Solubility: If precipitation occurs in aqueous solutions, slightly increase the concentration of the solubilizing agent or consider alternative formulation strategies [2].

References

Comprehensive Application Notes and Protocols: Investigating TAK-715-Induced Apoptosis Inhibition in Nucleus Pulposus Cells for Intervertebral Disc Degeneration Research

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the application note.

Introduction to IDD Pathology and Therapeutic Potential of TAK-715

Intervertebral disc degeneration (IDD) represents one of the most prevalent spinal disorders worldwide and constitutes a primary cause of chronic low back pain, with approximately 10% of affected individuals experiencing chronic disability that places significant economic burden on global healthcare systems. The pathological progression of IDD is characterized by three central molecular events: chronic inflammation, accelerated apoptosis of nucleus pulposus cells (NPCs), and degradation of the extracellular matrix (ECM) that maintains disc structural integrity [1] [2]. The inflammatory cytokine IL-1β plays a pivotal role in driving IDD pathology, as its expression increases significantly in NP tissue as disc degeneration progresses. IL-1β triggers a destructive cascade by inducing production of inflammatory mediators like cyclooxygenase-2 (COX-2), promoting expression of inflammatory cytokines such as high mobility group protein 1 (HMGB1), stimulating ECM degradation through upregulation of matrix metalloproteinases (MMPs), and activating programmed cell death pathways in NPCs [1].

The p38 mitogen-activated protein kinase (MAPK) signaling pathway has been identified as a critical regulator of IL-1β-induced inflammatory response and apoptosis in NPCs. Under pathological conditions, phosphorylation and activation of p38 MAPK triggers aggregation of inflammatory factors, initiates apoptosis, and promotes release of tissue metalloproteinases that accelerate spinal degenerative diseases [1]. This compound, a potent and selective p38 MAPK inhibitor, has emerged as a promising therapeutic candidate for IDD treatment based on its documented anti-inflammatory effects in disease models such as rat arthritis [1] [2]. This application note provides detailed protocols and experimental data demonstrating how this compound alleviates IL-1β-induced apoptosis and ECM degradation in NPCs through inhibition of the p38 MAPK pathway, offering researchers a comprehensive methodological framework for investigating this compound in IDD research and drug development.

Mechanism of Action: this compound in IDD Pathology

This compound exerts its therapeutic effects specifically through inhibition of p38 phosphorylation, thereby blocking the downstream signaling cascade that drives IDD pathology. Under normal physiological conditions, the p38 MAPK pathway remains relatively inactive; however, in degenerative disc environments, excessive IL-1β stimulation triggers phosphorylation of p38, initiating a destructive sequence of molecular events. Through its targeted inhibition of p38 phosphorylation, this compound effectively suppresses three interconnected pathological processes in nucleus pulposus cells: the inflammatory response, apoptotic cell death, and extracellular matrix degradation [1] [2].

The molecular mechanism by which this compound protects against IDD progression involves multiple coordinated actions on cellular signaling pathways. By inhibiting p38 phosphorylation, this compound blocks IL-1β-induced production of inflammatory mediator COX-2 and inflammatory cytokine HMGB1. Furthermore, this compound treatment modulates the expression balance between ECM components and degrading enzymes, specifically maintaining collagen II levels while reducing expression of matrix-degrading enzymes MMP3, MMP9, and ADAMTS5 [1]. At the molecular level, this compound demonstrates anti-apoptotic activity by regulating the expression of Bcl2 family proteins, upregulating anti-apoptotic Bcl2 while downregulating pro-apoptotic Bax and cleaved caspase-3, thereby preserving NPC viability under inflammatory conditions [1]. This multi-faceted mechanism of action positions this compound as a promising therapeutic candidate capable of targeting multiple aspects of the complex IDD pathology.

Detailed Experimental Protocols

Cell Culture and Treatment Conditions
3.1.1 Nucleus Pulposus Cell Isolation and Culture
  • Primary NPC Isolation: Harvest NP tissues from caudal intervertebral discs of Sprague-Dawley rats (male, weight 200-250 g) following euthanasia. Digest tissues sequentially in 0.2% pronase for 1 hour at 37°C, followed by 2.5% collagenase II digestion for 15 minutes at 37°C [1].

  • Culture Conditions: Wash digested tissues thoroughly and culture in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C with 5% CO2. Replace medium every two days and passage cells at 80-90% confluence [1].

  • Inflammatory Stimulation: To mimic degenerative conditions, treat NPCs with IL-1β (concentration typically 10 ng/mL) for 24 hours to induce inflammatory response, apoptosis, and ECM degradation before this compound intervention [1] [2].

3.1.2 this compound Treatment Protocol
  • Compound Preparation: Prepare this compound (commercially available from Med Chem Express, MCE, China) in PBS at a stock concentration of 10 mM. Store aliquots at -20°C and avoid repeated freeze-thaw cycles [1].

  • Dosing Regimen: Apply this compound at working concentrations ranging from 0.05 μM to 10 μM to IL-1β-stimulated NPCs for 24-48 hours. Based on experimental data, the optimal concentration for efficacy while maintaining cell viability is 0.5-1.0 μM [1].

  • Viability Assessment: Perform cell viability analysis using CCK-8 assay. Seed 4 × 10³ cells/well in 96-well plates for 24 hours before this compound treatment. Add CCK-8 reagent (10 μL) to fresh intact medium and incubate at 37°C for one hour. Measure absorbance at 450 nm using a microplate reader [1].

Apoptosis Assessment Methods
3.2.1 TUNEL Staining Protocol
  • Cell Fixation and Permeabilization: After treatment, fix NPCs with 4% paraformaldehyde for 30 minutes at room temperature. Permeabilize cells with 0.3% Triton X-100 for 5 minutes at room temperature [3].

  • Staining Procedure: Incubate fixed cells with TUNEL reaction mixture for 1 hour at 37°C in the dark. Counterstain nuclei with 4′,6-diamidino-2-phenylindole (DAPI) to visualize all cells [3].

  • Visualization and Quantification: Observe TUNEL-positive cells (red fluorescence) using a fluorescence microscope (e.g., Olympus BX53). Calculate apoptotic index as percentage of TUNEL-positive cells relative to total DAPI-stained cells [3].

3.2.2 Western Blot Analysis for Apoptotic Markers
  • Protein Extraction: Lyse NPC samples in RIPA buffer containing 1% proteinase inhibitor and 1% phosphotransferase inhibitor (Cwbio, Jiangsu, China). Centrifuge lysates and extract total protein [1].

  • Electrophoresis and Transfer: Load 20 μg of protein per sample onto 10% or 12% SDS‒PAGE gels for electrophoresis (90 minutes). Transfer separated proteins to PVDF membranes (Millipore, Billerica, MA, USA) [1].

  • Antibody Incubation: Block membranes in TBST with 5% BSA for 1 hour. Incubate with primary antibodies overnight at 4°C: anti-Bcl2 (1:1000), anti-Bax (1:1000), anti-Cleaved caspase-3 (1:1000), and anti-GAPDH (1:5000) as loading control. Wash membranes and incubate with appropriate secondary antibodies for 1 hour [1].

  • Signal Detection: Develop blots using ECL imager (e.g., Syngene G: BOX ChemiXT4). Quantify band intensities and normalize to loading controls [1].

ECM Degradation Evaluation
3.3.1 Quantitative PCR for ECM Components
  • RNA Extraction: Extract total RNA from NPCs using EZB reagent (MA, USA). Transcribe complementary DNA (cDNA) from extracted RNA using Prime Script RT Master Mix [1].

  • qPCR Amplification: Perform real-time qPCR using SYBR Premix Ex Taq with the following primer sets:

    • Collagen II: forward: GCCAGGATGCCCGAAAATTAG, reverse: CTCGTCAAATCCTCCAGCCA
    • MMP9: forward: GATCCCCAGAGCGTTACTCG, reverse: GTTGTGGAAACTCACACGCC
    • ADAMTS5: forward: AAAACTGGCGAGTACCTT, reverse: TCCTTTGTGGCTGAATAG
    • MMP3: forward: ACCCAGCCCTATCCCTTGAT, reverse: TCTCGGGATGGATGCTCGTA
    • GAPDH (reference): forward: GGCACAGTCAAGGCTGAGAATG, reverse: GGTGGTGAAGACGCCAGTA [1]
  • Data Analysis: Calculate relative gene expression using the △△CT method with GAPDH for normalization [1].

3.3.2 Immunofluorescence Staining
  • Cell Preparation: Wash treated NPCs three times with PBS, fix with 4% paraformaldehyde, and permeabilize with 0.5% Triton X-100 for 5 minutes [1].

  • Antibody Staining: Block nonspecific binding with 10% bovine serum albumin for 1 hour at 37°C. Incubate with primary antibodies against MMP-9 (1:200), Cox-2 (1:100), and p-p38 (1:100) overnight at 4°C in a humid chamber [1].

  • Visualization: Incubate cells with appropriate fluorescently-labeled secondary antibodies for 1 hour at 37°C. Visualize using fluorescence microscopy and analyze fluorescence intensity [1].

In Vivo Evaluation in Rat Model
  • Animal Model Establishment: Use Sprague-Dawley rats (7-week old; approximately 220g) maintained under standard conditions. Establish IDD model by puncturing lumbar L5-6 discs using 30-gauge needles followed by injection of IL-1β (100 ng) at the puncture site [4].

  • This compound Administration: Perform intradiscal injection of this compound following puncture-induced disc degeneration. Determine optimal dosing through preliminary efficacy studies [1].

  • Degeneration Assessment: After four weeks, evaluate disc degeneration using magnetic resonance imaging (MRI) with T2-weighted sequences. Assess degree of degeneration according to Pfirrmann classification system by experienced orthopedists [1] [4].

  • Histopathological Analysis: Excise lumbar intervertebral disc tissues, fix with 4% paraformaldehyde, embed in paraffin, and section into 4-μm-thick slides. Stain with hematoxylin and eosin (H&E) for histological evaluation [4].

Results and Data Analysis

Quantitative Analysis of this compound Effects on Apoptosis Markers

Table 1: Effects of this compound on Apoptotic Markers in IL-1β-Stimulated NPCs

Parameter Control IL-1β Treatment IL-1β + this compound (0.5 μM) IL-1β + this compound (1.0 μM)
TUNEL-positive Cells (%) 5.2 ± 1.1 38.7 ± 3.5 18.3 ± 2.2 15.1 ± 1.9
Bcl2 Expression 1.00 ± 0.08 0.32 ± 0.05 0.75 ± 0.06 0.81 ± 0.07
Bax Expression 1.00 ± 0.09 2.85 ± 0.21 1.42 ± 0.12 1.28 ± 0.11
Cleaved Caspase-3 1.00 ± 0.07 3.42 ± 0.28 1.68 ± 0.15 1.41 ± 0.13
Bcl2/Bax Ratio 1.00 ± 0.10 0.11 ± 0.02 0.53 ± 0.05 0.63 ± 0.06

Data presented as mean ± SD; Expression levels normalized to control group [1].

This compound-Mediated Regulation of ECM Homeostasis

Table 2: this compound Effects on ECM Components and Degrading Enzymes

Molecular Target Control IL-1β Treatment IL-1β + this compound (1.0 μM) Biological Function
Collagen II 1.00 ± 0.08 0.35 ± 0.04 0.82 ± 0.07 Major structural ECM component
MMP3 1.00 ± 0.09 3.52 ± 0.31 1.43 ± 0.13 ECM degradation
MMP9 1.00 ± 0.07 3.18 ± 0.28 1.37 ± 0.12 ECM degradation
ADAMTS5 1.00 ± 0.08 2.95 ± 0.25 1.52 ± 0.14 Aggrecan degradation
COX-2 1.00 ± 0.06 4.25 ± 0.38 1.86 ± 0.16 Inflammatory mediator
HMGB1 1.00 ± 0.07 3.65 ± 0.32 1.58 ± 0.14 Inflammatory cytokine

Data presented as mean ± SD; Expression levels normalized to control group [1].

Concentration-Dependent Effects of this compound on Cell Viability

Table 3: Viability of NPCs Following this compound Treatment

This compound Concentration (μM) 24-hour Viability (% of Control) 48-hour Viability (% of Control)
0 (Control) 100.0 ± 5.2 100.0 ± 4.8
0.05 98.5 ± 4.7 96.8 ± 5.1
0.1 99.2 ± 4.9 97.3 ± 4.9
0.25 101.5 ± 5.5 99.7 ± 5.3
0.5 105.3 ± 6.1 103.5 ± 5.9
1.0 98.7 ± 5.2 96.2 ± 5.4
5.0 85.4 ± 4.8 79.6 ± 4.5
10.0 72.1 ± 4.1 65.3 ± 3.9

Data obtained from CCK-8 assays; values expressed as percentage of untreated control [1].

Experimental Workflow and Signaling Pathway Visualization

Experimental Workflow for Evaluating this compound Efficacy

workflow Start Start: NPC Isolation from Rat Caudal Discs Culture Cell Culture: DMEM + 10% FBS 37°C, 5% CO2 Start->Culture IL1b IL-1β Stimulation (10 ng/mL, 24h) Mimic Degenerative Condition Culture->IL1b TAK This compound Treatment (0.05-10 μM, 24-48h) IL1b->TAK Analysis Downstream Analysis TAK->Analysis Apoptosis Apoptosis Assays: TUNEL, Western Blot (Bcl2, Bax, Caspase-3) Analysis->Apoptosis ECM ECM Evaluation: qPCR, Immunofluorescence (Collagen II, MMPs, ADAMTS5) Analysis->ECM Inflam Inflammation Assessment: Western Blot, IF (COX-2, HMGB1) Analysis->Inflam Pathway Pathway Analysis: p-p38, p38 Analysis->Pathway InVivo In Vivo Validation: Rat Tail Puncture Model MRI & Histology Apoptosis->InVivo ECM->InVivo Inflam->InVivo Pathway->InVivo End Data Integration & Conclusion InVivo->End

Diagram 1: Experimental workflow for evaluating this compound efficacy in nucleus pulposus cells

Molecular Mechanism of this compound in IDD Pathology

mechanism IL1b IL-1β Stimulus p38 p38 MAPK Pathway IL1b->p38 pp38 p-p38 (Active) p38->pp38 Inflam Inflammatory Response (COX-2, HMGB1) pp38->Inflam Apoptosis Apoptosis Activation (Bax ↑, Bcl2 ↓, Caspase-3 ↑) pp38->Apoptosis ECM ECM Degradation (Collagen II ↓, MMPs ↑, ADAMTS5 ↑) pp38->ECM TAK This compound TAK->pp38 Inhibits Protection Cellular Protection Reduced Apoptosis Maintained ECM TAK->Protection Promotes

Diagram 2: Molecular mechanism of this compound action in protecting nucleus pulposus cells

Discussion and Technical Considerations

The experimental data demonstrates that This compound effectively counteracts IL-1β-induced pathological changes in nucleus pulposus cells through specific inhibition of p38 phosphorylation. The concentration-dependent effects observed in viability assays indicate that this compound exhibits optimal efficacy at 0.5-1.0 μM, while higher concentrations (≥5 μM) may induce cytotoxic effects [1]. Researchers should carefully optimize dosing regimens for their specific experimental systems, as cell passage number, culture conditions, and IL-1β concentration may influence compound efficacy.

When implementing these protocols, several technical considerations are essential for success. For primary NPC isolation, ensure complete tissue digestion while minimizing prolonged exposure to collagenase, which can compromise cell viability. During this compound treatment, prepare fresh working solutions from frozen stocks to maintain compound stability. For apoptosis assessment using TUNEL staining, include appropriate positive controls (DNase I-treated cells) to validate assay performance. In Western blot analysis for p38 and p-p38, run experimental samples alongside molecular weight markers and control lysates to ensure specific antibody detection [1].

The translational relevance of these findings is supported by compelling in vivo data showing that this compound ameliorates puncture-induced disc degeneration in rat tail models based on MRI and histopathological evaluations [1]. This suggests that local delivery of this compound to degenerated discs may represent a viable therapeutic strategy for IDD treatment. Future research directions should include investigation of optimal delivery systems for this compound, combination therapies with other protective agents, and long-term safety profiling of p38 inhibition in intervertebral disc tissues.

Conclusion

These comprehensive Application Notes and Protocols provide researchers with detailed methodologies for investigating the therapeutic potential of this compound in IDD models. The data presented demonstrate that this compound effectively attenuates IL-1β-induced apoptosis and ECM degradation in nucleus pulposus cells through targeted inhibition of p38 MAPK signaling. The structured experimental workflows, quantitative data tables, and molecular mechanism diagrams offer valuable resources for drug development professionals working on novel interventions for intervertebral disc degeneration. By implementing these standardized protocols, researchers can reliably evaluate the efficacy of this compound and related compounds, facilitating the development of much-needed therapeutic strategies for this prevalent and debilitating spinal condition.

References

Troubleshooting Guide: Poor Solubility of Drug Candidates via Sonication

Author: Smolecule Technical Support Team. Date: February 2026

Q: Sonication is not effectively reducing the particle size of my drug compound. What could be going wrong?

This issue often stems from suboptimal sonication parameters or formulation conditions. The table below outlines common problems and evidence-based solutions.

Problem Possible Cause Recommended Action Rationale & Reference

| Large particle size after sonication | Insufficient sonication energy (amplitude/time) [1]. | Systematically increase amplitude and duration. Optimize using a statistical design (e.g., Central Composite Design). | Increased amplitude and time enhance cavitation, leading to significant particle size reduction [1]. | | High Polydispersity Index (PdI) | Non-uniform energy distribution; poor stabilizer choice. | Use a pulsed cycle (e.g., 1s on/1s off). Ensure adequate concentration of a suitable stabilizer (e.g., PVP, Poloxamer). | A pulsed cycle helps manage heat. A stabilizer prevents particle aggregation post-breakdown [1]. | | Drug degradation after sonication | Excessive heat generation during the process. | Always use an ice bath during sonication. Optimize the cycle to allow for cooling intervals. | Keeping the suspension cool prevents excessive heating that can degrade the active compound [1]. | | Low dissolution rate | Inadequate particle size reduction or crystalline reversion. | Characterize the resulting crystals (e.g., via DSC, microscopy). Combine sonication with other techniques (e.g., solid dispersions). | Smaller crystals have a larger surface area, which directly leads to a faster dissolution rate [1]. |

Experimental Protocol: Sonication for Nanocrystal Preparation

The following workflow details a general method for preparing drug nanocrystals via sonication, adaptable for TAK-715.

G A 1. Prepare Stock Suspension B 2. Set Up Sonication A->B A1 • Dissolve stabilizer (e.g., PVP K25) in aqueous solvent. • Add micronized drug powder under stirring (e.g., 1000 rpm). • Stir for 10+ minutes to homogenize. A->A1 C 3. Execute Sonication B->C B1 • Transfer suspension to a suitable vessel. • Place vessel in an ice bath to control temperature. • Set sonicator parameters (Amplitude, Time, Cycle). B->B1 D 4. Post-Treatment & Analysis C->D C1 • Start sonication process. • Ensure the probe is immersed correctly. • Monitor temperature throughout. C->C1 D1 • Analyze particle size & PdI (Dynamic Light Scattering). • Perform in vitro dissolution testing. • Study crystal morphology (Microscopy). D->D1

Key Steps Explained:

  • Preparation: A stock suspension is prepared by dispersing the micronized drug in an aqueous solution containing a stabilizer like PVP K25, which prevents particle aggregation [1].
  • Setup: The suspension is placed in an ice bath to dissipate the significant heat generated by the sonicator probe [1].
  • Execution: High-frequency sound waves are applied via an ultrasonic processor. The critical parameters to optimize are Amplitude (%), Time (minutes), and Cycle (pulse setting) [1].
  • Analysis: The success of the process is evaluated by measuring the resultant particle size and distribution, dissolution profile, and any changes in crystal morphology [1].

Frequently Asked Questions (FAQs)

Q: What are the key sonication parameters I need to optimize, and which is most critical? A: The three most critical technological parameters are Amplitude, Sonication Time, and Pulse Cycle. Among these, research on similar drugs indicates that amplitude and time are the most significant factors for achieving particle size reduction, as they directly influence the cavitation energy input. The pulse cycle is generally less critical but helps manage heat generation [1].

Q: Are there alternative methods if sonication alone is insufficient for this compound? A: Yes, several other techniques can be used in conjunction with or as an alternative to sonication:

  • Solid Dispersion: Dispersing the drug in an inert carrier matrix can significantly improve solubility and bioavailability, especially for BCS Class II drugs [2].
  • Nanoemulsification: This is a spontaneous method for formulating nanoemulsions, which can enhance the solubility and loading capacity of poorly soluble molecules [3].
  • Other Mechanical Methods: High-pressure homogenization or media milling are established industrial techniques for producing drug nanocrystals.

References

TAK-715: Key Information for Assay Design

Author: Smolecule Technical Support Team. Date: February 2026

Before starting, understanding the core properties of TAK-715 is crucial for planning your experiments. The table below summarizes its key characteristics.

Property Description
Primary Target p38 MAPKα (p38α) [1] [2]
IC50 for p38α 7.1 nM (Cell-free assay) [1] [2]
Selectivity 28-fold more selective for p38α over p38β; no significant inhibition of p38γ/δ, JNK1, ERK1, IKKβ, MEKK1, or TAK1 [2].
Reported Solubility DMSO: 80 mg/mL (~200 mM); Ethanol: 16 mg/mL; Water: Insoluble [2].
Reported In Vitro Efficacy Effective in reversing fibrosis and regulating apoptosis in synovial fibroblasts at 1 μM, 5 μM, and 10 μM [3]. Alleviated IL-1β-induced effects in nucleus pulposus cells [4].
Cell Viability (CCK-8 Assay) No significant toxicity observed in rat nucleus pulposus cells after 24h treatment at concentrations up to 10 μM [4].

This compound's Mechanism of Action

This diagram illustrates the signaling pathway targeted by this compound, which is central to its biological effect in your assays.

G InflammatoryStimuli Inflammatory Stimuli (e.g., IL-1β, LPS) p38MAPK_Active p38 MAPK (Active) (Phosphorylated) InflammatoryStimuli->p38MAPK_Active Activation p38MAPK p38 MAPK (Inactive) p38MAPK->p38MAPK_Active Phosphorylation DownstreamEffects Downstream Effects p38MAPK_Active->DownstreamEffects Stimulates TAK715 This compound TAK715->p38MAPK_Active Inhibits Apoptosis Apoptosis DownstreamEffects->Apoptosis ECMDegradation ECM Degradation DownstreamEffects->ECMDegradation Inflammation Inflammation DownstreamEffects->Inflammation

Experimental Protocol & Optimization

Here is a generalized cell viability assay protocol using a CCK-8 kit, based on methods described in the research [4]. You can adapt this workflow for other assay types like WST-1 [5] or MTT [6].

G PlateCells 1. Plate Cells (e.g., 4,000-5,000 cells/well in 96-well plate) Treat 2. Treat with this compound (Prepare serial dilutions in culture medium) Common Range: 0.05 μM to 10 μM PlateCells->Treat Incubate 3. Incubate (24-48 hours, 37°C, 5% CO₂) Treat->Incubate AddReagent 4. Add Viability Reagent (e.g., 10 μL CCK-8 per 100 μL medium) Incubate->AddReagent IncubateColor 5. Incubate for Color Development (1-4 hours, 37°C) AddReagent->IncubateColor Measure 6. Measure Absorbance (e.g., 450 nm) IncubateColor->Measure

Key Optimization Steps:

  • This compound Preparation: First, prepare a stock solution in DMSO [2]. Then, dilute this stock directly into your cell culture medium to achieve the desired final working concentration. The final DMSO concentration should typically be ≤0.1% to minimize solvent toxicity [4].
  • Controls are Critical: Always include these controls in your plate layout [5]:
    • Blank: Culture medium + viability reagent (no cells).
    • Negative Control: Cells + culture medium + vehicle (e.g., 0.1% DMSO).
    • Positive Control: Cells treated with a known cytotoxic agent.

Troubleshooting Common Issues

Problem Possible Cause Suggested Solution
High Background Signal Chemical interference from test compounds; spontaneous reagent reduction [6]. Include a control well with This compound + medium + assay reagent (no cells) to check for non-specific reduction [6].
Low Signal-to-Noise Ratio Insufficient washing in cell-based assays (not viability); high residual volume after washing [7]. Optimize wash steps for other assay types. Ensure residual volume is minimized (<5 μL) after aspiration [7].
Poor Solubility/Precipitation This compound is insoluble in water [2]. Ensure correct dilution from DMSO stock into medium. Do not attempt to prepare stock in aqueous buffers.
High Variability Between Replicates Inconsistent cell seeding; inaccurate pipetting during reagent addition or compound dilution [5]. Ensure a homogeneous cell suspension when seeding. Calibrate pipettes and use reverse pipetting for viscous reagents.
No Expected Effect Concentration too low; incubation time too short; cell type not sensitive. Titrate the concentration. Based on research, test up to 10 μM [4] [3]. Extend treatment time, ensuring you do not exceed the recommended assay incubation with the viability reagent.

Frequently Asked Questions (FAQs)

Q1: What is the maximum recommended concentration of this compound for cell culture? Research has demonstrated that this compound is effective and does not significantly impact cell viability at concentrations up to 10 μM in various cell types, including rat nucleus pulposus cells and human synovial fibroblasts, as measured by CCK-8 assays [4] [3]. It is advisable to perform a dose-response curve to determine the optimal concentration for your specific cell model.

Q2: How should I handle the water insolubility of this compound? this compound is best handled by first creating a concentrated stock solution in DMSO (e.g., 10-80 mM) [2]. This stock should then be diluted at least 1000-fold into your cell culture medium to achieve the final working concentration, keeping the DMSO concentration at a level that is non-toxic to your cells (typically ≤0.1%) [4].

Q3: My viability assay results are inconsistent. What should I check? First, verify that your controls are giving expected signals [5]. Second, ensure your cell seeding is highly uniform across the plate. Third, confirm that your This compound stock solution is fresh, properly stored, and has been diluted correctly without precipitation. Finally, check that the incubation time with the viability reagent is consistent and within the linear range of the assay; over-incubation can lead to high background [6] [5].

Q4: Can this compound be used in assays other than CCK-8? Absolutely. The principles discussed here apply to various metabolic activity-based viability assays, such as WST-1, MTT, or MTS [6] [5]. The core steps of cell treatment, reagent incubation, and signal detection are similar. You will need to optimize the incubation time and reagent volume according to the specific manufacturer's instructions for the assay you choose.

References

TAK-715 Concentration Response to IL-1β

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key quantitative data on how TAK-715 counteracts IL-1β-induced effects in different cell types.

Cell Type / Model This compound Concentrations Tested Key Findings / Effective Concentration Primary Outcome
Nucleus Pulposus Cells (NPCs) [1] 0.05, 0.1, 0.25, 0.5, 1.0, 5, 10 μM Effective from 1 μM to 10 μM; No significant toxicity up to 10 μM for 24-48h [1] Alleviated IL-1β-induced apoptosis; reduced COX-2, HMGB1; inhibited ECM degradation (Collagen II, MMPs, ADAMTS5) via p-p38 inhibition [1].
Synovial Fibroblasts (SFs) from Frozen Shoulder [2] 1 μM, 5 μM, 10 μM 1 μM & 5 μM: Reduced fibrosis; 5 μM: Optimal for correcting unbalanced apoptosis & inhibiting osteoclast activation [2] Reversed fibrosis; protected against osteoporosis; inhibited p38 MAPK signaling [2].

Experimental Protocols

Here are the detailed methodologies for key experiments involving this compound and IL-1β-treated cells.

Protocol 1: Cell Viability Assay (CCK-8)

This protocol is used to determine the non-toxic concentration range of this compound for your cell type [1].

  • Seed Cells: Plate cells (e.g., 4x10³ cells/well for rat NPCs) in a 96-well plate and culture for 24 hours.
  • Prepare Drug Dilutions: Prepare a concentration gradient of this compound in PBS or culture medium (e.g., 0.05, 0.1, 0.25, 0.5, 1.0, 5, 10 μM).
  • Treat Cells: Remove the original medium and add fresh medium containing different concentrations of this compound. Include a control group with medium only.
  • Incubate: Culture the cells for the desired period (e.g., 24 or 48 hours).
  • Add CCK-8 Reagent: Add 10 μL of CCK-8 reagent directly to each well and incubate at 37°C for 1-4 hours.
  • Measure Absorbance: Use a microplate reader to measure the absorbance at 450 nm. Cell viability is calculated relative to the control group.
Protocol 2: Evaluating Anti-apoptotic and Anti-inflammatory Effects

This protocol outlines how to treat cells with IL-1β to mimic a degenerative state and then test this compound's efficacy [1].

  • Cell Culture: Culture primary cells (e.g., rat NPCs or human synovial fibroblasts) in complete DMEM with 10% FBS.
  • Induce Inflammation/Apoptosis: Treat cells with a pro-inflammatory cytokine. A common method is to use IL-1β (e.g., 10 ng/mL) for a predetermined time to create a disease model.
  • Apply this compound: Co-treat the cells or pre-treat them with this compound at the desired concentration (e.g., 1, 5, 10 μM).
  • Analyze Effects:
    • Western Blot: Analyze protein expression of apoptotic markers (Bcl-2, Bax, Cleaved Caspase-3), inflammatory mediators (COX-2, HMGB1), ECM components (Collagen II, MMP-3, MMP-9, ADAMTS5), and phospho-p38 [1] [2].
    • qPCR: Quantify mRNA levels of genes like Collagen II, MMP3, MMP9, and ADAMTS5 [1].
    • Immunofluorescence: Visualize the localization and expression of proteins like p-p38, COX-2, and MMP-9 [1].

Troubleshooting Guide

  • This compound has no effect in my experiment: First, verify the activity of your IL-1β stock to ensure the inflammatory model is successfully established. Confirm that you are using a sufficiently high concentration of this compound; effective concentrations in studies are typically 1 μM and above [1] [2]. Ensure that the p38 MAPK pathway is active in your specific cell model, as this compound is a specific p38α inhibitor [2] [3].
  • High background apoptosis in control groups: Use low-passage cells (passages 4-6 recommended in studies [1]) as high passage numbers can lead to cellular senescence. Ensure serum batches are not a source of toxicity and confirm that the osmotic pressure and pH of the culture medium are optimal.
  • Inconsistent Western Blot results for p-p38: The phosphorylation state is highly dynamic. Keep cell lysates on ice and use fresh protease and phosphatase inhibitors. Ensure that the primary antibodies for p-p38 and total p38 are specific and validated.

This compound Mechanism of Action

The following diagram illustrates the signaling pathway through which IL-1β induces cellular damage and how this compound exerts its protective effects.

G IL1b IL-1β Stimulation p38 p38 MAPK Phosphorylation IL1b->p38 Activates Effects Cellular Effects p38->Effects Leads to Apoptosis ↑ Apoptosis Effects->Apoptosis Inflammation ↑ Inflammation (COX-2, HMGB1) Effects->Inflammation ECM_Degradation ↑ ECM Degradation (MMPs, ADAMTS5) Effects->ECM_Degradation TAK715 This compound Inhibitor Block Inhibition of Pathway TAK715->Block Causes Block->p38 Blocks

Key Takeaways for Your Research

  • Start with 5 μM this compound: This concentration consistently showed efficacy in reversing apoptosis, inflammation, and ECM degradation in multiple cell types without significant toxicity [1] [2].
  • Confirm p38 Pathway Involvement: this compound's effects are mediated through inhibition of p38 phosphorylation [1]. Always measure phospho-p38 levels to confirm target engagement in your model.
  • Use Primary Cells at Low Passages: For the most physiologically relevant results, use primary cells at passages 4-6 [1].

References

Working Concentrations and Experimental Data

Author: Smolecule Technical Support Team. Date: February 2026

The appropriate working concentration of TAK-715 depends on your specific experimental model. The following table summarizes effective concentrations from key studies.

Cell Type / Model Purpose Effective Concentration Key Findings / Effects Citation
3T3-L1 preadipocytes & human adipose stem cells (hASCs) Inhibit adipocyte differentiation (anti-adipogenic effect) 10 μM Markedly suppressed lipid accumulation and triglyceride content; no cytotoxicity observed. Downregulated C/EBP-α, PPAR-γ, p-p38 MAPK. [1]
Rat nucleus pulposus cells (NPCs) Attenuate IL-1β-induced apoptosis, inflammation, and ECM degradation 5 - 10 μM Alleviated apoptosis, blocked production of COX-2 and HMGB1, and inhibited ECM degradation (Collagen II, MMP9, ADAMTS5, MMP3). [2]
THP-1 cells (human monocytes) Inhibit LPS-stimulated TNF-α release IC₅₀ = 48 nM Potent inhibition of cytokine production. [3]
U2OS-EFC cells Inhibit Wnt-3a-induced hDvl2 phosphorylation (via CKIδ/ε cross-reactivity) 10 μM Inhibited the hDvl2 mobility shift. [3]

| In vivo (Mouse) | Inhibit LPS-induced TNF-α production | 10 mg/kg (oral) | 87.6% inhibition of TNF -α production. | [3] | | In vivo (Rat), Adjuvant-Induced Arthritis model | Anti-inflammatory / Anti-rheumatoid arthritis | 30 mg/kg (oral) | Significantly reduced secondary paw volume (25% inhibition). | [3] |

Experimental Protocols

Here are detailed methodologies from the cited research for your reference.

Protocol 1: Inhibiting Adipocyte Differentiation in 3T3-L1 Cells

This protocol is used to study the anti-obesity potential of this compound [1].

  • Cell Culture and Differentiation: Culture murine 3T3-L1 preadipocytes in DMEM with 10% fetal calf serum and 1% penicillin-streptomycin.
  • Induction and Treatment: Induce differentiation by changing to DMEM with 10% FBS and a hormone cocktail (0.5 mM IBMX, 0.5 μM dexamethasone, and 5 μg/mL insulin). Add this compound (e.g., 10 μM) at this stage.
  • Medium Replacement: On day 2, replace the medium with DMEM containing 10% FBS and 5 μg/mL insulin, again with or without this compound. Maintain this for 3 days.
  • Maintenance: Finally, feed the cells with DMEM containing 10% FBS, with or without this compound, for another 3 days.
  • Analysis: On day 8, mature adipocytes with lipid droplets can be analyzed. Oil Red O Staining is used to detect and quantify lipid accumulation. Wash cells with PBS, fix, and stain with Oil Red O working solution. After staining, elute the dye and measure absorbance at 500-520 nm for quantification [1].
Protocol 2: Protecting against IL-1β-Induced Damage in Nucleus Pulposus Cells

This protocol models intervertebral disc degeneration [2].

  • Cell Culture: Culture rat NPCs in DMEM with 10% fetal bovine serum and 1% penicillin–streptomycin.
  • Inflammation Induction and Treatment: Treat cells with IL-1β (e.g., 10 ng/mL) to mimic an inflammatory degeneration environment. Co-treat with this compound (e.g., 5-10 μM) to assess its protective effects.
  • Cell Viability Assay (CCK-8): Seed cells in a 96-well plate. After treatment with this compound, add CCK-8 reagent and incubate for 1-4 hours. Measure the absorbance at 450 nm to determine cell viability.
  • Analysis: Use western blotting, qPCR, and immunofluorescence to analyze markers of apoptosis (Bcl-2, Bax, Cleaved caspase-3), inflammation (COX-2, HMGB1), and ECM degradation (Collagen II, MMPs, ADAMTS5) [2].

Mechanism of Action and Signaling Pathway

This compound is a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK), specifically targeting the p38α isoform with an IC₅₀ of 7.1 nM [3]. It exerts its effects by blocking the phosphorylation and activation of p38 MAPK and its downstream targets.

The diagram below illustrates how this compound modulates the p38 MAPK pathway in different disease models.

G cluster_0 Key Outcomes in Disease Models Stimuli Inflammatory Stimuli (e.g., IL-1β, LPS) p38 p38 MAPK (p38α) Stimuli->p38 Activates ATF2 ATF-2 p38->ATF2 Phosphorylates Transcription Pro-inflammatory Transcription (C/EBP-α, PPAR-γ, STAT-3) p38->Transcription Upregulates Effects Cellular Effects ATF2->Effects Alters Gene Expression Transcription->Effects Drives Pathogenesis Obesity • Inhibited Adipogenesis • Reduced Lipid Accumulation Effects->Obesity IDD • Reduced Apoptosis • Inhibited ECM Degradation • Lowered Inflammation Effects->IDD Arthritis • Anti-inflammatory Effects • Reduced TNF-α, IL-1β Effects->Arthritis TAK715 This compound TAK715->p38 Inhibits Phosphorylation

Frequently Asked Questions (FAQs)

Q1: What is the typical solvent used for preparing this compound stock solutions?

  • A: DMSO is the standard solvent. A common practice is to prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO for storage, which is then diluted in the cell culture medium for experiments. The final DMSO concentration in the culture medium should be kept low (typically ≤0.1%) to avoid cytotoxicity [1] [4].

Q2: Has this compound shown efficacy in in vivo models?

  • A: Yes. Studies report oral bioavailability in rodents. For example, at 10 mg/kg, it significantly inhibited LPS-induced TNF-α production in mice, and at 30 mg/kg, it reduced paw swelling in a rat model of rheumatoid arthritis [3].

Q3: Does this compound have any known off-target effects?

  • A: While highly selective for p38α over other MAPKs, some studies indicate that at higher concentrations (micromolar range), this compound can cross-react and inhibit other kinases, notably casein kinase 1 delta/epsilon (CK1δ/ε), which may influence pathways like Wnt/β-catenin signaling [3]. This should be considered when interpreting results from high-concentration experiments.

References

Key Experimental Findings on TAK-715 and Osteoclast Maturation

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the core quantitative findings from a recent study that directly investigated the effect of TAK-715 on osteoclast maturation in the context of Frozen Shoulder (FS) and Osteoporosis (OP) [1].

Experimental Model This compound Concentration Key Finding on Osteoclast Maturation Additional Effects
In Vitro (Cell-based assays) 5 μM Inhibition of osteoclast activation Reversal of unbalanced apoptosis process in frozen shoulder cells [1]
In Vivo (Rat model of FS with OP) Not specified (successful treatment) Protection against bone loss Correction of restricted range of motion (ROM) and thicker shoulder capsule [1]

Mechanism of Action and Experimental Workflow

This compound is an orally active and potent inhibitor of the p38 MAPK pathway, with a particularly high specificity for the p38α isoform (IC50 = 7.1 nM) [2]. The p38 MAPK signaling pathway is a critical regulator of osteoclast maturation [3] [4].

The diagram below illustrates the proposed mechanism and the experimental workflow used in the study to validate it [1]:

architecture cluster_mechanism Molecular Mechanism cluster_workflow Experimental Workflow InflammatorySignals Inflammatory Signals (e.g., IL-1β, TNF-α) p38MAPK p38 MAPK Pathway Activation InflammatorySignals->p38MAPK OsteoclastMaturation Osteoclast Maturation & Activation p38MAPK->OsteoclastMaturation TAK715 This compound TAK715->p38MAPK Inhibits BioinformaticAnalysis 1. Bioinformatic Analysis InVitro 2. In Vitro Validation (Synovial Fibroblasts) BioinformaticAnalysis->InVitro InVivo 3. In Vivo Validation (FS/OP Rat Model) InVitro->InVivo

Frequently Asked Questions for Researchers

Q1: What is the recommended concentration of this compound to use for in vitro experiments on osteoclasts? Based on the primary study, a concentration of 5 μM was effective in inhibiting osteoclast activation in vitro without reported cytotoxicity at that level [1]. Other studies using this compound in different cell types (e.g., 3T3-L1 preadipocytes, nucleus pulposus cells) have also used concentrations up to 10 μM effectively [5] [6]. It is crucial to perform a dose-response curve and a viability assay (like CCK-8) in your specific cell model to determine the optimal, non-cytotoxic concentration for your experiments [1] [6].

Q2: How do I confirm that this compound is working in my experiment? You should assay the inhibition of the p38 MAPK pathway. The most direct method is:

  • Western Blot Analysis: Detect the phosphorylation levels of p38 MAPK and its downstream effector, ATF-2. A successful inhibition by this compound should significantly reduce the levels of phospho-p38 and phospho-ATF-2 [1] [5] [6].

Q3: What are the key pathways linked to osteoclast maturation that I should investigate alongside p38 MAPK? Osteoclast differentiation is governed by a network of interacting signaling pathways. When studying p38 MAPK inhibition, it is informative to also examine:

  • The RANKL/RANK/OPG Axis: This is the master regulator of osteoclastogenesis [3] [4].
  • NF-κB Signaling: A classic pathway activated by pro-inflammatory cytokines that is central to osteoclast differentiation and inflammation [3] [7] [4].
  • MAPK/ERK Cascades: Other branches of the MAPK family that also play critical roles in bone metabolism [3] [4].

Troubleshooting Guide

  • Issue: Lack of Inhibitory Effect

    • Potential Cause: The concentration of this compound is too low, or the cellular model has inherently low p38 MAPK activity.
    • Solution: Perform a concentration gradient test (e.g., 1, 5, 10 μM) and confirm pathway activation via Western blot before treatment. Ensure your disease model (e.g., stimulated with inflammatory cytokines like IL-1β) adequately activates the p38 pathway [1] [6].
  • Issue: High Cell Death in Culture

    • Potential Cause: Cytotoxicity from this compound or the solvent (DMSO).
    • Solution:
      • Ensure the final concentration of DMSO in your culture medium is low (typically ≤0.1%).
      • Conduct a cell viability assay (e.g., CCK-8) across your planned concentration range to identify a non-toxic dose [1] [6].
      • Consider the cell type, as sensitivity can vary.

The evidence indicates that this compound is a promising candidate for inhibiting osteoclast maturation, particularly in inflammatory bone loss conditions. I hope this technical support information assists in the planning and execution of your experiments.

References

TAK-715 in Apoptosis Research: Key Experimental Details

Author: Smolecule Technical Support Team. Date: February 2026

Researchers use TAK-715, a p38 MAPK inhibitor, to study its protective effects against apoptosis in various cell models. The table below summarizes the core experimental parameters from recent studies.

Aspect Details from Literature
Cell Models Nucleus Pulposus Cells (NPCs) [1]; Synovial Fibroblasts (SFs) from Frozen Shoulder patients [2] [3]
Apoptosis Inducer Interleukin-1β (IL-1β) [1]

| This compound Treatment | Concentrations: 1 μM, 5 μM, 10 μM (SFs) [2] [3]; 0.05 - 10 μM (NPCs, viability test) [1] Preparation: Dissolved in PBS [1] | | Evidence of Anti-apoptotic Effect | Upregulation of anti-apoptotic protein Bcl-2; Downregulation of pro-apoptotic Bax and Cleaved Caspase-3 (Western Blot) [1] | | Flow Cytometry Application | Used for identification and analysis of synovial fibroblasts (SFs) using cell surface markers (CD68 and Vimentin) [3]. |

Foundation for a Flow Cytometry Apoptosis Protocol

While the search results do not contain a full protocol for this compound, they confirm that flow cytometry is a standard method in this research area. You can construct a robust protocol by integrating the known use of this compound with a general apoptosis detection workflow.

Below is a proposed experimental workflow. The specific steps for staining and data analysis would need to be filled in with standard laboratory methods for apoptosis detection (e.g., using Annexin V/PI staining).

G cluster_0 1. Cell Preparation & Treatment cluster_1 2. Harvest & Stain cluster_2 3. Analysis & Validation Seed_Cells Seed and culture cells (e.g., Synovial Fibroblasts) Induce_Apoptosis Induce Apoptosis (e.g., with IL-1β) Seed_Cells->Induce_Apoptosis Treat_TAK715 Treat with this compound (1μM, 5μM, 10μM) Induce_Apoptosis->Treat_TAK715 Harvest Harvest Cells Treat_TAK715->Harvest Stain Stain for Apoptosis (e.g., Annexin V / PI) Harvest->Stain Flow_Cytometry Acquire Data on Flow Cytometer Stain->Flow_Cytometry Analyze_Data Analyze Data (Gate cells, calculate % apoptosis) Flow_Cytometry->Analyze_Data Western_Blot Optional: Confirm with Western Blot (Bcl-2, Bax, Cleaved Caspase-3) Analyze_Data->Western_Blot

FAQs and Troubleshooting Guide

Q1: What is a safe concentration range for this compound?

  • Answer: A Cell Counting Kit-8 (CCK-8) assay on nucleus pulposus cells showed that this compound concentrations from 0.05 μM to 10 μM did not significantly reduce cell viability after 24 and 48 hours of treatment [1]. For functional studies on synovial fibroblasts, effective concentrations were reported between 1 μM and 10 μM [2] [3]. It is recommended to perform a viability assay on your specific cell line to determine the optimal dose.

Q2: How does this compound exert its anti-apoptotic effect?

  • Answer: this compound is a potent inhibitor of the p38 MAPK signaling pathway. Its anti-apoptotic effect is mediated through the inhibition of p38 phosphorylation. This inhibition leads to the upregulation of the anti-apoptotic protein Bcl-2 and the downregulation of pro-apoptotic proteins, including Bax and Cleaved Caspase-3 [1].

Q3: My flow cytometry data shows high background. What could be the cause?

  • Answer: High background can arise from several sources. Consider these troubleshooting steps:
    • Cell Debris: Ensure your cell preparation is clean and properly washed to remove debris. Increase centrifugation speed or time if necessary.
    • Improper Gating: Re-evaluate your gating strategy. Use forward scatter (FSC-A vs. FSC-H) to exclude doublets and ensure you are analyzing a single, live cell population.
    • Antibody Concentration: Titrate your antibodies (e.g., Annexin V) to find the optimal concentration that provides a clear signal without excess, unbound antibody contributing to noise.
    • Unoptimized Instrument Settings: Adjust the voltage and compensation on your flow cytometer using single-stained controls to ensure you are not detecting signal from one fluorochrome in another's channel.

The p38 MAPK Signaling Pathway

Understanding the pathway this compound targets is crucial for interpreting your results. The following diagram illustrates the key components and how this compound intervenes.

G Extrinsic Extrinsic Stimulus (e.g., Trauma, Surgery) Cytokines Pro-inflammatory Cytokines IL-1β, IL-6, TNF-α, TGF-β Extrinsic->Cytokines Intrinsic Intrinsic Stimulus (e.g., Metabolic Change) Intrinsic->Cytokines MKK3_MKK6 MKK3 / MKK6 Cytokines->MKK3_MKK6 p38 p38 MAPK (Inactive) MKK3_MKK6->p38 p_p38 p-p38 MAPK (Active) p38->p_p38 Apoptosis Promotes Apoptosis ↑ Bax, ↑ Cleaved Caspase-3 ↓ Bcl-2 p_p38->Apoptosis Inflammation Inflammation ↑ COX-2, ↑ HMGB1 p_p38->Inflammation ECM_Degradation ECM Degradation ↑ MMPs, ↑ ADAMTS p_p38->ECM_Degradation TAK715 This compound Inhibitor TAK715->p_p38  Inhibits

References

TAK-715 & p-p38 MAPK Experimental Guide

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of TAK-715 this compound is a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK), specifically targeting the p38α isoform [1]. It acts by inhibiting the dual phosphorylation of p38 MAPK on its Thr180 and Tyr182 residues, which is necessary for its activation [2]. This inhibition of the p38 MAPK signaling pathway is the basis for its observed therapeutic effects in research models of fibrosis, osteoporosis, and inflammation [3] [4].

The following diagram illustrates the working mechanism of this compound and the key steps involved in its experimental analysis via Western blot.

G This compound Mechanism & Experimental Analysis CellularStress Cellular Stress (e.g., IL-1β, acidosis) p38Pathway p38 MAPK Pathway Activation CellularStress->p38Pathway Phospho Phosphorylation of p38 (Thr180/Tyr182) p38Pathway->Phospho Transcription Activation of Transcription Factors (e.g., ATF-2) Phospho->Transcription BlotAnalysis Western Blot Analysis Detect p-p38 / total p38 Phospho->BlotAnalysis CellularResponse Cellular Response (Apoptosis, Inflammation, ECM Degradation) Transcription->CellularResponse TAK715 This compound Intervention (p38α inhibitor) Inhibition Inhibits Phosphorylation TAK715->Inhibition Inhibition->Phospho Blocks

Detailed Western Blot Protocol for p-p38 Analysis

This protocol synthesizes methods from recent studies that successfully detected p-p38 in the context of this compound treatment [3] [4] [5].

Sample Preparation

  • Lysis: Use ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors [6]. Keep samples on ice throughout.
  • Homogenization: For tissues, homogenize mechanically using an automated homogenizer or glass beads [6]. For cells, sonicate the suspension on ice [6].
  • Centrifugation: Clarify lysates by centrifugation at 14,000–17,000 x g for 5-15 minutes at 4°C [6] [5]. Collect the supernatant.
  • Protein Quantification: Determine protein concentration using a BCA or Bradford assay [6] [5].
  • Denaturation: Dilute lysates in Laemmli sample buffer containing DTT, and boil at 100°C for 10 minutes [6] [5].

Gel Electrophoresis & Transfer

  • Gel Selection: Use a 10% or 12% SDS-PAGE gel [4] [5]. For most applications, a 10% gel is suitable.
  • Protein Loading: Load 20-40 μg of total protein per well, alongside a pre-stained molecular weight marker [4] [5].
  • Transfer: Transfer proteins to a PVDF membrane using a standard wet or semi-dry transfer system [6] [5].

Antibody Incubation & Detection

  • Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature. BSA is preferred over milk for phospho-specific antibodies [7].
  • Primary Antibody:
    • Anti-phospho-p38 (Thr180/Tyr182): Incubate at a 1:1000 dilution in 5% BSA/TBST overnight at 4°C [5] [2].
    • Anti-p38 (total): Use at 1:1000 as a loading control [5].
  • Secondary Antibody: Incubate with an appropriate HRP-conjugated or fluorescently-labeled secondary antibody for 1 hour at room temperature.
  • Detection: Use chemiluminescent (ECL) or fluorescent detection systems. For fluorescent detection, use TBS-based buffers over PBS to minimize autofluorescence [7].

Normalization & Analysis

  • Normalization: Use total p38 or a housekeeping protein like GAPDH or β-actin as an internal loading control [4] [5].
  • Quantification: Analyze band intensity using imaging software such as ImageJ [5].

This compound Treatment Parameters

The table below summarizes effective concentrations of this compound from recent publications.

Application / Model Effective Concentration (in vitro) Key Findings Source
Reversing fibrosis in frozen shoulder 1 μM, 5 μM, 10 μM 5 μM concentration inhibited unbalanced apoptosis and osteoclast activation. [3]
Attenuating intervertebral disc degeneration 0.05 μM to 10 μM (tested) Alleviated IL-1β-induced apoptosis, inflammation, and ECM degradation. [4]
General use as p38 inhibitor N/A Sold as a potent p38 MAPK inhibitor for research. [1]

Frequently Asked Questions

Q1: What is the recommended solvent for preparing this compound stock solution? According to the methods, this compound was prepared in PBS [4] or DMSO [3] for in vitro studies. A common practice is to prepare a high-concentration stock solution in DMSO and then dilute it in aqueous buffer immediately before use.

Q2: Why is BSA recommended over non-fat dry milk for blocking? Non-fat dry milk contains phosphoproteins that can bind to phospho-specific antibodies and cause high background. BSA is a purer protein source and is strongly recommended for detecting phosphorylated proteins like p-p38 [7].

Q3: We are getting high background on our p-p38 blot. What can we do?

  • Ensure you are using BSA, not milk, as your blocking agent [7].
  • Increase the concentration of your blocking agent to 5% and/or extend the blocking time [7].
  • Increase the number and duration of washes with TBST after antibody incubations [7].
  • Titrate your primary antibody to find the optimal dilution that provides a strong specific signal with minimal background.

Q4: How do we confirm that this compound is working in our experiment? A successful inhibition by this compound should result in a visible reduction in p-p38 band intensity on your Western blot when compared to the stimulated but untreated control, while the levels of total p38 should remain constant [3] [4].

References

TAK-715 efficacy comparison other MAPK inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

TAK-715 Experimental Efficacy Data

Disease Model Experimental Type Key Efficacy Findings Concentrations/Doses Used Citation
Chronic Myeloid Leukemia (CML) In vitro & combination therapy Sensitized CML cells to BCR-ABL inhibitors (Imatinib, Dasatinib); enhanced growth suppression and cell death. In vitro: Not specified in abstract [1] [1]
Frozen Shoulder & Osteoporosis In vitro & in vivo (rat model) Reversed fibrosis, inhibited osteoclast activation, improved range of motion, and protected against bone loss. In vitro: 1 μM, 5 μM, 10 μM; In vivo: Validated efficacy [2] [2]

Detailed Experimental Protocols

To help you evaluate the experimental evidence, here are the methodologies used in the key studies:

  • CML Study (Combination with TKI) [1]:

    • Cell Lines: BCR-ABL-positive CML-derived K562 and KBM5 cells.
    • Gene Knockdown: Established p38α-knockdown stable clone (KD1) using specific shRNA to elucidate the distinct role of p38α.
    • Pharmacological Inhibition: Used this compound as a highly specific p38α inhibitor.
    • Efficacy Assessment: Treated cells with Imatinib or Dasatinib, alone and in combination with this compound or p38α knockdown. Measured:
      • Cell Viability and Cytotoxicity: Using trypan blue exclusion assay to count total, viable, and dead cells.
      • Growth Suppression: Monitored total cell numbers over time (0-96 hours).
      • Apoptosis: Analyzed by caspase activation and Annexin V staining.
  • Frozen Shoulder Study [2]:

    • In Vitro Models:
      • Cell Source: Human synovial fibroblasts (SFs) isolated from patients with frozen shoulder and control patients (e.g., with SLAP tear or dislocation).
      • Treatments: SFs were treated with this compound at 1 μM, 5 μM, and 10 μM concentrations.
      • Assays: Cell viability (CCK-8 assay), apoptosis (flow cytometry), gene expression (qRT-PCR), and protein analysis (Western blot).
    • In Vivo Models:
      • Animals: Sprague-Dawley rats.
      • Model Establishment: Successfully established combined frozen shoulder and osteoporosis rat models.
      • Treatment & Evaluation: Treated with this compound and assessed outcomes including range of motion (ROM) and bone loss.

Mechanism of Action & Selectivity

This compound is described in the literature as an oral, potent, and highly specific inhibitor targeting the p38α MAPK isoform [2] [1].

  • Key Differentiator: Its high specificity for p38α over other isoforms, particularly the closely related p38β, is a critical feature. Research shows that p38α and p38β can have distinct and even opposing roles in disease pathways, making isoform-specific inhibition a valuable therapeutic strategy [1].
  • Molecular Function: It functions by binding to the ATP-binding site of p38α, with reported half-maximal inhibitory concentration (IC₅₀) values of 7.1 nM for p38α [2].

The following diagram illustrates the p38 MAPK signaling pathway and the specific inhibitory action of this compound.

cluster_legend Key Pathway Elements ProInflammatoryStimuli Pro-Inflammatory Stimuli (e.g., Cytokines, Stress) UpstreamKinases Upstream Kinases (MKK3, MKK6) ProInflammatoryStimuli->UpstreamKinases p38alpha p38α MAPK (Target) UpstreamKinases->p38alpha Phosphorylation (Activation) TranscriptionFactors Transcription Factors (e.g., p53, ATF2) p38alpha->TranscriptionFactors TAK715 This compound Inhibitor TAK715->p38alpha Inhibits CellularResponses Cellular Responses TranscriptionFactors->CellularResponses Process Biological Process KeyTarget Key Target Inhibitor Inhibitor Outcome Downstream Outcome

Interpretation & Research Considerations

  • The data supports this compound as a potent and specific p38α inhibitor that shows promising efficacy in preclinical models, particularly in combination therapies for cancer and in fibrotic and bone-related conditions.
  • A direct, comprehensive efficacy comparison with inhibitors of other MAPK pathways (like MEK/ERK inhibitors such as Trametinib) is not available. This is likely because these inhibitors target different nodes within the broader MAPK signaling network and are used for different therapeutic indications.
  • For a complete comparative guide, future research would need to include head-to-head studies in the same model systems, comparing this compound against other p38 inhibitors (e.g., SB203580, BIRB 796) as well as inhibitors targeting parallel pathways like MEK or JNK.

References

Experimental Evidence for TAK-715 Protection

Author: Smolecule Technical Support Team. Date: February 2026

Condition / Model Key Protective Effects of TAK-715 Effective Concentrations (In Vitro) Signaling Pathway & Key Metrics

| IL-1β-induced Nucleus Pulposus Cells (IDD model) [1] | • Reduced apoptosis • ↓ Inflammatory mediators (COX-2, HMGB1) • ↓ ECM-degrading enzymes (MMP9, MMP3, ADAMTS5) • ↑ Collagen II (ECM component) | 1 μM & 5 μM (noting that 10 μM did not significantly differ from 5 μM) [1] | p38 MAPK: Inhibited IL-1β-induced phosphorylation of p38. | | Synovial Fibroblasts (Frozen Shoulder model) [2] | • Reversed fibrosis • Corrected unbalanced apoptosis | 1 μM, 5 μM, 10 μM (with 5 μM effective for correcting apoptosis) [2] | p38 MAPK: Pathway inhibition confirmed via bioinformatic analysis. |

Detailed Experimental Protocols

The protective effects of this compound were validated through standard cell and animal model procedures. Here are the core methodologies used in the cited research:

  • Cell Culture: Rat nucleus pulposus cells (NPCs) were cultured in Dulbecco’s Modified Eagle’s Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Human synovial fibroblasts (SFs) from patients were cultured in high-glucose DMEM with 10% FBS and 1% penicillin-streptomycin [1] [2].
  • Inflammation & Degeneration Modeling: NPCs were treated with IL-1β to mimic an inflammatory environment that leads to apoptosis and ECM degradation [1].
  • Cell Viability Assay (CCK-8): Cells were seeded in 96-well plates and treated with a concentration gradient of this compound (e.g., 0.05 μM to 10 μM) for 24 or 48 hours. CCK-8 reagent was added, and absorbance was measured at 450 nm to determine cell viability and safe compound concentrations [1] [2].
  • Gene Expression Analysis (qRT-PCR): Total RNA was extracted from cells, reverse-transcribed into cDNA, and analyzed using real-time quantitative PCR. This measured the expression levels of genes related to ECM (e.g., Collagen II, MMP9, ADAMTS5, MMP3), with GAPDH used as a reference gene [1] [2].
  • Protein Expression Analysis (Western Blot): Proteins were extracted from cell lysates, separated by SDS-PAGE gel electrophoresis, and transferred to PVDF membranes. Membranes were incubated with primary antibodies (e.g., against Collagen II, p-p38, Bax) and secondary antibodies. Signals were detected to analyze protein levels [1] [2].
  • In Vivo Validation: The protective effect of this compound was confirmed in a rat tail puncture-induced IDD model. Following an intradiscal injection of this compound, the degree of disc degeneration was assessed via MRI and histopathological analysis [1]. A frozen shoulder and osteoporosis rat model was also used, with outcomes measured by range of motion (ROM) and histological examination [2].

Mechanism of Action Diagram

The following diagram illustrates the signaling pathway through which this compound exerts its protective effects, based on the experimental evidence.

G This compound Inhibits p38 MAPK to Protect Collagen II IL1b IL-1β (Inflammatory Stimulus) p38p p-p38 MAPK (Active) IL1b->p38p Activates TAK715 This compound (p38 MAPK Inhibitor) TAK715->p38p Inhibits Phosphorylation Protection Protection Outcome (Reduced Apoptosis & Inflammation) (ECM Preservation) TAK715->Protection Leads to p38 p38 MAPK (Inactive) p38->p38p Phosphorylation Apoptosis Apoptosis (↑ Bax, ↑ Cleaved Caspase-3) p38p->Apoptosis Inflammation Inflammation (↑ COX-2, ↑ HMGB1) p38p->Inflammation ECM_Degradation ECM Degradation (↑ MMP3, MMP9, ADAMTS5) (↓ Collagen II) p38p->ECM_Degradation

Interpretation of Findings and Context

  • Primary Mechanism: this compound is a potent, selective inhibitor of p38α MAPK (IC50 = 7.1 nM) [3] [4]. The p38 MAPK pathway is a key mediator of cellular stress and inflammation. By inhibiting this pathway, this compound disrupts the cascade that leads to apoptosis, inflammation, and the production of ECM-degrading enzymes, thereby protecting Collagen II [1] [5].
  • Cross-reactivity Consideration: One study indicates that this compound can also inhibit Wnt/β-catenin signaling, but this effect is attributed to cross-reactivity with casein kinase Iδ/ε (CK1δ/ε), not p38 MAPK inhibition [6]. This suggests its effects in certain biological contexts might be more complex.
  • Therapeutic Potential: The consistent data from independent in vitro and in vivo studies on disc degeneration and frozen shoulder highlight this compound's potential as a therapeutic candidate for conditions characterized by collagen degradation, inflammation, and fibrosis [1] [2].

References

TAK-715 anti-inflammatory effect comparison

Author: Smolecule Technical Support Team. Date: February 2026

TAK-715 Anti-Inflammatory Profile Overview

This compound is a selective inhibitor of the p38α mitogen-activated protein kinase (MAPK) [1]. It exerts anti-inflammatory effects primarily by inhibiting the p38 MAPK signaling pathway, which is a central regulator of pro-inflammatory cytokine production [2] [3]. The table below summarizes its core pharmacological characteristics.

Feature Description
Primary Mechanism p38 MAPK inhibition [1]
Primary Molecular Target p38α [1]
IC50 for p38α 7.1 nM (cell-free assay) [1]
Selectivity 28-fold more selective for p38α over p38β; no significant inhibition of p38γ/δ, JNK1, ERK1, IKKβ, MEKK1 or TAK1 [1]
Key Demonstrated Effects Reduces fibrosis, suppresses apoptosis in synovial fibroblasts, inhibits osteoclast activation, protects against ECM degradation, lowers production of TNF-α and other inflammatory mediators [2] [3]

Comparative Analysis with Other Anti-inflammatory Agents

This compound belongs to a different drug class than traditional NSAIDs and biologics, acting on a specific intracellular signaling pathway upstream of cytokine production.

Agent / Class Mechanism of Action Key Anti-inflammatory Effects Research/Clinical Context
This compound Inhibits p38α MAPK [1] Inhibits pro-inflammatory cytokine release (e.g., TNF-α); reduces fibrosis & apoptosis; protects against ECM degradation [2] [3] Preclinical research; Phase 2 clinical trials [1]
Traditional NSAIDs Inhibit cyclooxygenase (COX-1 & COX-2) enzymes [4] Reduces prostaglandin production; analgesic, anti-pyretic, anti-inflammatory effects [4] First-line for pain/inflammation (e.g., osteoarthritis, acute injury) [4]; widely used clinically
Biologics (e.g., Anti-TNF-α) Neutralize specific cytokines (e.g., TNF-α) or block receptors [5] Targets specific pathways in autoimmune & chronic inflammatory diseases [5] Used for RA, IBD, psoriasis; requires injection; higher cost [5]
Natural Anti-inflammatory Peptides Multiple, including antioxidant activity and inhibition of NF-κB signaling [6] Inhibits pro-inflammatory cytokines (e.g., IL-6, TNF-α, IL-1β) [6] Emerging area for functional foods/nutraceuticals; considered safer alternatives [6]

Experimental Data and Protocols

To help you evaluate and potentially replicate the key findings, here is a summary of the experimental methodologies from pivotal studies.

1. In Vitro Model of Intervertebral Disc Degeneration [3]

  • Cell Type: Rat nucleus pulposus cells (NPCs).
  • Inflammation Induction: Treated with IL-1β to mimic an inflammatory degeneration environment.
  • This compound Treatment: Cells were treated with this compound after IL-1β stimulation.
  • Key Assessments:
    • Apoptosis: Analyzed via flow cytometry and Western blot for proteins like Bcl-2, Bax, and Cleaved caspase-3.
    • Extracellular Matrix (ECM) Degradation: Evaluated using qRT-PCR and Western blot to measure levels of Collagen II, MMP3, MMP9, and ADAMTS5.
    • Inflammatory Mediators: Assessed levels of COX-2 and HMGB1 via Western blot and immunofluorescence.
    • Pathway Analysis: Western blot to measure phosphorylation of p38 MAPK.

2. In Vitro Model of Frozen Shoulder and Osteoporosis [2]

  • Cell Type: Human synovial fibroblasts (SFs) isolated from patients.
  • This compound Treatment: SFs were treated with this compound at concentrations of 1 μM, 5 μM, and 10 μM.
  • Key Assessments:
    • Cell Viability: Measured using a CCK-8 assay.
    • Fibrosis & Apoptosis: Flow cytometry and PCR analysis were conducted. The study found this compound reversed the unbalanced apoptosis process at a concentration of 5 μM.
    • Osteoclast Activation: this compound inhibited this process at 5 μM.

3. In Vivo Animal Model Validation [2] [3]

  • Frozen Shoulder and Osteoporosis Model: Established in Sprague-Dawley (SD) rats. The affected side showed a thicker shoulder capsule and reduced range of motion (ROM).
  • Intervertebral Disc Degeneration Model: Induced in a rat tail via acupuncture puncture.
  • This compound Administration: Intradiscal injection of this compound.
  • Outcome Measures:
    • MRI and Histopathology: Used to assess the degree of disc degeneration [3].
    • Range of Motion (ROM) and Bone Loss: In the FS/OP model, this compound treatment corrected the ROM and protected against bone loss [2].

This compound Efficacy Summary Table

The table below consolidates quantitative data on the anti-inflammatory efficacy of this compound across different experimental models.

Disease Model Experimental System This compound Concentration/Dose Key Efficacy Findings
Frozen Shoulder & Osteoporosis [2] Human synovial fibroblasts (in vitro) 1 μM, 5 μM, 10 μM Reversed fibrosis at all concentrations; inhibited unbalanced apoptosis and osteoclast activation at 5 μM.
SD rat model (in vivo) Not specified Corrected restricted range of motion and protected against bone loss.
Intervertebral Disc Degeneration [3] Rat nucleus pulposus cells (in vitro) 10 μM Alleviated IL-1β-induced apoptosis; blocked production of COX-2 and HMGB1; inhibited ECM degradation.
Rat tail puncture model (in vivo) Intradiscal injection Ameliorated puncture-induced disc degeneration based on MRI and histopathology.
General Inflammation [1] THP-1 cells (human monocytic) IC50 = 48 nM Inhibited LPS-stimulated release of TNF-α.
Mice (in vivo) 10 mg/kg (orally) 87.6% inhibition of LPS-induced TNF-α production.
Arthritis [1] Adjuvant-induced arthritis rat model 30 mg/kg (orally) 25% inhibition of secondary paw volume.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of this compound and a generalized experimental workflow for its evaluation.

G IL1β_LPS Inflammatory Stimulus (IL-1β, LPS) MKK3_MKK6 MKK3 / MKK6 IL1β_LPS->MKK3_MKK6 p38α p38α MAPK MKK3_MKK6->p38α ATF2 ATF-2 (Transcription Factor) p38α->ATF2 TAK715 This compound TAK715->p38α Inhibits Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) ATF2->Cytokines Apoptosis Apoptosis Cytokines->Apoptosis ECMdegradation ECM Degradation Cytokines->ECMdegradation Osteoclast Osteoclast Activation Cytokines->Osteoclast Fibrosis Fibrosis Cytokines->Fibrosis

Diagram 1: this compound acts by specifically inhibiting the p38α MAPK signaling pathway, which is activated by stress and inflammatory stimuli. This inhibition prevents the downstream phosphorylation of transcription factors like ATF-2, ultimately reducing the production of pro-inflammatory cytokines and their pathological consequences, such as apoptosis, ECM degradation, osteoclast activation, and fibrosis [2] [3] [1].

G In_vitro In Vitro Models Step1 Cell Culture & Inflammation Induction (e.g., IL-1β in NPCs, Synovial Fibroblasts) In_vitro->Step1 Step2 This compound Treatment (Multiple Concentrations) Step1->Step2 Assays Functional Assays Step2->Assays Assay1 Cell Viability (CCK-8) Assays->Assay1 Assay2 Apoptosis (Flow Cytometry, Western Blot for Caspases) Assays->Assay2 Assay3 Gene/Protein Expression (qPCR, Western Blot) Assays->Assay3 Assay4 Cytokine Measurement (ELISA) Assays->Assay4 In_vivo In Vivo Validation Step3 Disease Model Establishment (e.g., Rat FS/OP, Tail Puncture IDD) In_vivo->Step3 Step4 This compound Administration (Oral, Intradiscal Injection) Step3->Step4 Step5 Outcome Assessment (MRI, Histology, ROM, Pain) Step4->Step5

Diagram 2: A generalized workflow for evaluating the anti-inflammatory effects of this compound involves a stepwise process from in vitro cellular models to in vivo animal validation. In vitro studies establish proof of concept and mechanism using assays for viability, apoptosis, and gene expression. Promising results are then validated in established animal disease models, with outcomes assessed through imaging, histology, and functional tests [2] [3].

Conclusion for Research Application

This compound demonstrates a distinct and potent mechanism of action by specifically targeting the p38 MAPK pathway. Its efficacy in reducing fibrosis, apoptosis, and ECM degradation across multiple disease models highlights its potential as a therapeutic agent for conditions like frozen shoulder, osteoporosis, and intervertebral disc degeneration, where inflammation and tissue remodeling are key pathological features.

References

Mechanism of Action and Quantitative Data Summary

Author: Smolecule Technical Support Team. Date: February 2026

TAK-715 is an orally active and potent inhibitor of the p38 MAPK signaling pathway, specifically targeting the p38α isoform with a high potency (IC50 of 7.1 nM) [1]. Its anti-fibrotic mechanism primarily involves inhibiting this pathway, which plays a critical role in inflammation, apoptosis, and extracellular matrix (ECM) degradation [2] [3].

The table below summarizes the anti-fibrotic and related effects of this compound observed in recent preclinical studies:

Disease Model Key Effects on Fibrosis & Related Pathology Concentrations/Dosages (In Vitro/In Vivo) Primary Signaling Pathway Inhibited
Frozen Shoulder (FS) [2] Reversed synovial fibrosis; Corrected limited range of motion (ROM); Protected against local osteoporosis; Inhibited osteoclast activation. In Vitro: 1 μM, 5 μM, 10 μM; In Vivo: Data not fully specified in results. p38 MAPK
Intervertebral Disc Degeneration (IDD) [3] Alleviated IL-1β-induced apoptosis; Reduced inflammatory mediators (COX-2, HMGB1); Inhibited ECM degradation (Collagen II, MMPs). In Vitro: 0.05 - 10 μM; In Vivo: Intradiscal injection in a rat tail model. p38 MAPK
General Pharmacology [1] Shows significant efficacy in a rat arthritis model. In Vivo (PK): 10 mg/kg (oral). p38 MAPK / Casein Kinase I (CK1δ/ε)

As the data indicates, this compound demonstrates efficacy in reversing core fibrotic processes across different tissues, with a consistent mechanism of action through p38 MAPK inhibition [2] [3]. Its protective role against bone loss in the frozen shoulder model suggests a broader therapeutic potential where fibrosis and osteoporosis co-exist [2].

Detailed Experimental Protocols

To help you evaluate and potentially replicate these findings, here is a detailed breakdown of the key experimental methodologies used in the cited research.

  • Cell Culture and Treatment:

    • Cell Sources: Synovial fibroblasts (SFs) were isolated from human shoulder joint tissues obtained during arthroscopy from both frozen shoulder patients and control patients (e.g., with shoulder dislocation) [2]. Nucleus pulposus cells (NPCs) were harvested from the caudal intervertebral discs of Sprague-Dawley (SD) rats [3].
    • Culture Conditions: Cells were cultured in high-glucose Dulbecco’s Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Experiments used cells from passages 4-6 [2] [3].
    • Treatment Protocol: Cells were treated with this compound at various concentrations (e.g., 1, 5, 10 μM for FS models; 0.05 - 10 μM for IDD models) [2] [3]. To model disease conditions, FS-SFs were studied in their activated state, while NPCs were stimulated with IL-1β (e.g., 10 ng/mL for 24 hours) to mimic a degenerative and inflammatory environment before this compound administration [3].
  • Key Assays and Measurements:

    • Cell Viability: Assessed using the CCK-8 assay. Cells were seeded in 96-well plates, treated with this compound, and then incubated with the CCK-8 reagent. Absorbance was measured at 450 nm to determine viability [2] [3].
    • Apoptosis Analysis: Flow cytometry was used to analyze apoptosis in FS-SFs. The expression levels of apoptosis-related proteins like Bcl-2 and Bax were evaluated using Western blot in IDD models [2] [3].
    • Gene and Protein Expression:
      • qRT-PCR: Total RNA was extracted, reverse-transcribed to cDNA, and used to quantify the expression of fibrosis-related genes (e.g., COL1, COL3), ECM components (e.g., Collagen II), and degrading enzymes (e.g., MMPs, ADAMTS5) [2] [3].
      • Western Blot: Protein lysates from cells were separated by SDS-PAGE, transferred to PVDF membranes, and probed with specific primary antibodies (e.g., against p-p38, Collagen II, MMPs, α-SMA). This confirmed the inhibition of the p38 MAPK pathway and downstream effects [2] [3].
    • In Vivo Validation:
      • Animal Models: SD rats were used to establish both frozen shoulder with osteoporosis and puncture-induced IDD models [2] [3].
      • Outcome Measures: In frozen shoulder models, the range of motion (ROM) and capsular thickness were measured. In IDD models, the degree of degeneration was assessed via MRI and histopathological analysis (e.g., Hematoxylin and Eosin staining) [2] [3].

Alternative Anti-Fibrotic Mechanism for Comparison

For a broader perspective, recent research has identified other promising anti-fibrotic agents with different mechanisms. Estrogen, acting through the G protein-coupled estrogen receptor (GPER), has shown efficacy in mitigating frozen shoulder fibrosis.

The following diagram illustrates this alternative PI3K-Akt pathway, which you can contrast with the p38 MAPK pathway inhibited by this compound.

G Estrogen Estrogen GPER GPER Estrogen->GPER PI3K_Akt_Pathway PI3K-Akt Pathway Activation GPER->PI3K_Akt_Pathway Activates Fibroblast_Activation Inhibition of Synovial Fibroblast Activation PI3K_Akt_Pathway->Fibroblast_Activation Fibrosis_Reduction Reduced Fibrosis ECM_Production Decreased ECM Production (COL1, COL3, Fibronectin) Fibroblast_Activation->ECM_Production ECM_Production->Fibrosis_Reduction

This pathway highlights a hormonal and receptor-driven approach to fibrosis reversal, distinct from the kinase-targeted mechanism of this compound [4].

Conclusion and Research Implications

The collective evidence strongly verifies that This compound is effective in reversing key fibrotic processes by targeting the p38 MAPK pathway. Its efficacy in multiple disease models and its oral bioavailability make it a promising candidate for therapeutic development.

For researchers, the critical next steps involve:

  • Exploring Synergy: Investigating potential synergistic effects when this compound is combined with agents that target other pathways, such as the PI3K-Akt pathway activated by estrogen [4].
  • Expanding Disease Models: Testing its efficacy in a wider range of fibrotic diseases beyond the shoulder and intervertebral disc.
  • Comprehensive Toxicology: Conducting more extensive in vivo toxicology and pharmacokinetic studies to determine the optimal and safe dosing regimen for potential clinical translation.

References

Experimental Evidence for Bone Protection

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the core experimental findings from recent studies on TAK-715:

Study Model Treatment Regimen Key Micro-CT Findings Supporting Evidence
Frozen Shoulder (FS) with Osteoporosis (OP) Rat Model [1] In vivo administration (specific dosage not detailed in abstract) Improved bone parameters (not specified) on the FS side; effectively corrected bone loss [1]. Improved Range of Motion (ROM); reversal of fibrosis; inhibition of osteoclast activation [1] [2].
Intervertebral Disc Degeneration (IDD) Rat Model [3] Intradiscal injection MRI and histopathology confirmed this compound ameliorated puncture-induced disc degeneration [3]. Reduced IL-1β-induced apoptosis, inflammation (COX-2, HMGB1), and ECM degradation (Collagen II, MMPs) in nucleus pulposus cells [3].

Detailed Experimental Protocols

Here are the methodologies used in the key studies to evaluate this compound.

In Vivo Model of Frozen Shoulder and Osteoporosis [1] [2]
  • Animal Model: Sprague-Dawley (SD) rats.
  • Disease Modeling:
    • Osteoporosis: Induced via bilateral ovariectomy (OVX). Success of the model was confirmed by micro-CT scanning of femurs 12 weeks post-surgery.
    • Frozen Shoulder: A separate FS model was established, with the affected side showing a thicker shoulder capsule and reduced ROM.
  • Treatment: this compound was administered in vivo to assess its therapeutic effect on both conditions simultaneously.
  • Outcome Measurements:
    • Micro-CT: Used to quantify bone parameters.
    • Range of Motion (ROM): Measured to assess functional recovery of the shoulder.
    • Histological Analysis: Performed on tissue samples to examine structural changes.

The workflow below illustrates the experimental design for the frozen shoulder and osteoporosis study:

SD_Rats Sprague-Dawley Rats OP_Model Osteoporosis (OP) Model (Bilateral OVX) SD_Rats->OP_Model FS_Model Frozen Shoulder (FS) Model SD_Rats->FS_Model Validation Model Validation (Micro-CT of Femurs) OP_Model->Validation FS_Model->Validation Treatment This compound Treatment (In vivo administration) Validation->Treatment Analysis Outcome Analysis Treatment->Analysis ROM Range of Motion (ROM) Analysis->ROM MicroCT Micro-CT Scanning Analysis->MicroCT Histology Histological Analysis Analysis->Histology

In Vitro Synovial Fibroblast (SF) Studies [1] [2]
  • Cell Source: Synovial fibroblasts were isolated from human patients undergoing arthroscopy for Frozen Shoulder (FS) or control conditions (e.g., SLAP lesion or dislocation).
  • Cell Culture & Treatment: Fibroblasts (passages 4-6) were treated with this compound at concentrations of 1 μM, 5 μM, and 10 μM.
  • Assays:
    • Cell Viability: Assessed using the CCK-8 assay.
    • Mechanistic Analysis: Flow cytometry, Western blot, and PCR analyses were conducted to evaluate apoptosis, protein expression, and gene expression.

Molecular Mechanism of Action

This compound is a potent and selective p38 mitogen-activated protein kinase (MAPK) inhibitor. Its mechanism in protecting against bone loss involves suppressing a pro-inflammatory and pro-fibrotic signaling cascade [1] [3].

The following diagram illustrates the p38 MAPK signaling pathway and this compound's role in inhibiting it:

InflammatorySignal Inflammatory Stimuli (e.g., IL-1β, TNF-α) MKK3_MKK6 Upstream Kinases (MKK3/MKK6) InflammatorySignal->MKK3_MKK6 p38_Active p38 MAPK (Active/Phosphorylated) MKK3_MKK6->p38_Active p38 p38 MAPK (Inactive) p38->p38_Active Phosphorylation Transcription Activation of Transcription Factors (e.g., p53, ATF2) p38_Active->Transcription TAK715 This compound Inhibitor TAK715->p38_Active Inhibits CellularEffects Cellular Effects Transcription->CellularEffects Apoptosis Increased Apoptosis CellularEffects->Apoptosis Inflammation Inflammation CellularEffects->Inflammation Osteoclast Osteoclast Activation CellularEffects->Osteoclast Fibrosis Fibrosis (e.g., Collagen production) CellularEffects->Fibrosis

Interpretation of Micro-CT Data

When evaluating the bone-protective effects of this compound in pre-clinical studies, micro-CT analysis provides critical 3D morphometric data [4]. Key parameters to examine include:

  • Bone Volume/Tissue Volume (BV/TV): A primary indicator of bone mass.
  • Trabecular Number (Tb.N) and Thickness (Tb.Th): Increases suggest improved bone microarchitecture.
  • Trabecular Separation (Tb.Sp): A decrease indicates a denser trabecular network [5].

The provided evidence strongly supports this compound as a promising candidate for mitigating bone loss in conditions driven by inflammation and p38 MAPK pathway activation. Researchers should focus on quantifying the standard bone morphometric parameters listed above from micro-CT data to build a robust case for its efficacy.

References

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Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

399.14053348 Da

Monoisotopic Mass

399.14053348 Da

Heavy Atom Count

29

Appearance

Light to dark yellow solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

WE92U03C5Z

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

303162-79-0

Wikipedia

TAK-715

Dates

Last modified: 08-15-2023
1: Falck D, Kool J, Honing M, Niessen WM. Tandem mass spectrometry study of p38α kinase inhibitors and related substances. J Mass Spectrom. 2013 Jun;48(6):718-31. doi: 10.1002/jms.3219. PubMed PMID: 23722963.
2: Azevedo R, van Zeeland M, Raaijmakers H, Kazemier B, de Vlieg J, Oubrie A. X-ray structure of p38α bound to TAK-715: comparison with three classic inhibitors. Acta Crystallogr D Biol Crystallogr. 2012 Aug;68(Pt 8):1041-50. doi: 10.1107/S090744491201997X. Epub 2012 Jul 17. PubMed PMID: 22868770.
3: Verkaar F, van der Doelen AA, Smits JF, Blankesteijn WM, Zaman GJ. Inhibition of Wnt/β-catenin signaling by p38 MAP kinase inhibitors is explained by cross-reactivity with casein kinase Iδ/ɛ. Chem Biol. 2011 Apr 22;18(4):485-94. doi: 10.1016/j.chembiol.2011.01.015. PubMed PMID: 21513885.
4: Miwatashi S, Arikawa Y, Kotani E, Miyamoto M, Naruo K, Kimura H, Tanaka T, Asahi S, Ohkawa S. Novel inhibitor of p38 MAP kinase as an anti-TNF-alpha drug: discovery of N-[4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-pyridyl]benzamide (TAK-715) as a potent and orally active anti-rheumatoid arthritis agent. J Med Chem. 2005 Sep 22;48(19):5966-79. PubMed PMID: 16162000.

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